Technical Documentation Center

1,2,5-Pentanetriol, 2-methyl-, (S)- Documentation Hub

A focused reading path for foundational, methodological, troubleshooting, and comparative topics. Return to the product page for procurement and RFQ.

  • Product: 1,2,5-Pentanetriol, 2-methyl-, (S)-
  • CAS: 57624-95-0

Core Science & Biosynthesis

Foundational

The Exact Stereochemistry of (S)-2-Methyl-1,2,5-pentanetriol: Structural Analysis, Synthesis, and Analytical Validation

Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Document Type: Technical Whitepaper & Methodological Guide Introduction and Structural Elucidation Enantiomerically pure tertiary alcoh...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Document Type: Technical Whitepaper & Methodological Guide

Introduction and Structural Elucidation

Enantiomerically pure tertiary alcohols are highly sought-after building blocks in the synthesis of complex natural products and pharmaceuticals. Among these, (S)-2-methyl-1,2,5-pentanetriol (IUPAC: (2S)-2-methylpentane-1,2,5-triol) stands out as a critical chiral pool intermediate . Its unique structural topology—featuring a tertiary carbinyl stereocenter flanked by primary hydroxyl groups—makes it an essential precursor for the synthesis of the bark beetle aggregation pheromone (-)-frontalin and various Vitamin D3 metabolites 1.

Physicochemical Data Summary

To establish a baseline for analytical verification, the core physicochemical properties of the molecule are summarized below.

Table 1: Physicochemical and Structural Properties

PropertyValueSource
IUPAC Name (2S)-2-methylpentane-1,2,5-triolPubChem
CAS Number 57624-95-0GuideChem 2
Molecular Formula C₆H₁₄O₃PubChem
Molecular Weight 134.17 g/mol PubChem []()
Topological Polar Surface Area 60.7 ŲPubChem
Stereochemical Assignment via CIP Rules

The exact stereochemistry of the molecule is dictated by the C2 chiral center. Applying the Cahn-Ingold-Prelog (CIP) priority rules explains the causal assignment of the (S) configuration:

Table 2: CIP Priority Assignment at the C2 Chiral Center

Substituent GroupCIP PriorityMechanistic Justification (Point of Difference)
-OH (Hydroxyl) 1 (Highest)Oxygen (Atomic No. 8) is directly attached to C2, outranking all carbon substituents.
-CH₂OH (Hydroxymethyl) 2The C1 carbon is bonded to (O, H, H). Oxygen outranks the carbon atoms in the propyl chain.
-CH₂CH₂CH₂OH (Propyl chain) 3The C3 carbon is bonded to (C, H, H), which outranks the hydrogen atoms on the methyl group.
-CH₃ (Methyl) 4 (Lowest)The carbon is bonded only to (H, H, H), making it the lowest priority group.

Causality of Configuration: With the lowest priority methyl group (-CH₃) directed away from the viewer (dashed wedge), tracing the path from Priority 1 (-OH) → Priority 2 (-CH₂OH) → Priority 3 (-CH₂CH₂CH₂OH) results in a counter-clockwise direction, definitively establishing the (S) absolute configuration .

Mechanistic Causality in Asymmetric Synthesis

Synthesizing enantiomerically pure tertiary alcohols is notoriously difficult due to the steric bulk surrounding the tertiary carbinyl center, which often prevents effective enzyme-substrate docking.

A breakthrough methodology by Chen and Fang circumvents this steric hindrance by utilizing a 1,1-disubstituted 1,2-diol precursor 1. In this system, the enzymatic reaction (acylation) occurs at the highly accessible primary hydroxyl group. The enantioselectivity is simultaneously controlled by the stereochemical bias (steric clash) of the adjacent tertiary carbinyl center, allowing Lipase AK to selectively acetylate the (R)-enantiomer while leaving the desired (S)-enantiomer unreacted 1.

Protocol 1: Enzymatic Resolution and Hydrogenation

Self-Validating Design: The protocol monitors conversion via chiral HPLC. Halting the reaction at ~50% conversion inherently maximizes the enantiomeric excess (ee >97%) of the unreacted substrate.

  • Enzymatic Resolution: Dissolve the racemic 1,2-diol precursor in vinyl acetate. The vinyl acetate acts dually as the solvent and the acyl donor.

  • Biocatalysis: Add Lipase AK (Pseudomonas fluorescens). Stir the suspension at 25 °C.

  • In-Process Control: Monitor the reaction via chiral HPLC. Terminate the reaction strictly at 50% conversion to ensure the unreacted diol achieves >97% ee.

  • Separation: Filter off the immobilized enzyme. Separate the unreacted (S)-diol from the esterified (R)-acetate via silica gel column chromatography.

  • Hydrogenation: Dissolve the isolated (S)-diol in absolute ethanol. Add 5% Pd/C catalyst.

  • Cleavage & Saturation: Stir under a hydrogen atmosphere (1 atm) at 25 °C for 15 hours. This step causally saturates any alkyne bonds and cleaves protective groups to yield the final aliphatic triol.

  • Isolation: Filter through a Celite pad and concentrate in vacuo to yield (S)-2-methyl-1,2,5-pentanetriol as a colorless oil [[1]]().

SynthesisRoute A Racemic 1,2-Diol Precursor B Lipase AK (Enzymatic Resolution) A->B Vinyl Acetate C (S)-Enantiomer (Unreacted) B->C Steric Bias D (R)-Acetate (Esterified) B->D Acylation E Pd/C Hydrogenation (EtOH, 25°C) C->E H2 (1 atm) F (S)-2-methyl-1,2,5-pentanetriol (Target Molecule) E->F Cleavage & Saturation

Caption: Enzymatic resolution and hydrogenation workflow for (S)-2-methyl-1,2,5-pentanetriol synthesis.

Analytical Validation: Absolute Configuration Verification

To empirically verify the absolute stereochemistry of the synthesized triol (or fragments derived from complex molecules like squalene variants), Modified Mosher’s Method is employed 3.

Mechanistic Causality: Derivatizing the triol with α-methoxy-α-trifluoromethylphenylacetic acid (MTPA) creates a rigid conformation. The phenyl group of the MTPA ester anisotropically shields specific protons of the alcohol depending on their spatial orientation. By calculating the chemical shift difference (Δδ = δS - δR) via NMR, the absolute configuration is self-validated without relying on optical rotation alone [[3]]().

Protocol 2: Mosher's Ester Derivatization
  • Sample Preparation: Dry 5-10 mg of the (S)-2-methyl-1,2,5-pentanetriol sample under high vacuum. Dissolve in 0.5 mL of anhydrous deuterated pyridine (pyridine-d5). Causality: Pyridine acts dually as the solvent and the base to neutralize the HCl byproduct generated during esterification.

  • Derivatization: To separate aliquots, add 3-5 equivalents of (R)-(-)-MTPA-Cl and (S)-(+)-MTPA-Cl, respectively. (Note: Reacting with (R)-MTPA-Cl yields the (S)-MTPA ester due to CIP priority inversion during the reaction).

  • Reaction: Seal the vials under argon and agitate at room temperature for 12-24 hours.

  • Quenching & Extraction: Quench with 100 μL of methanol. Dilute with diethyl ether and wash sequentially with 1M HCl, saturated NaHCO₃, and brine to remove residual pyridine.

  • Purification: Isolate the resulting triesters via silica gel micro-column chromatography (hexane/EtOAc gradient).

  • NMR Acquisition: Acquire high-resolution ¹H and ¹⁹F NMR spectra. Calculate the Δδ values. A consistent pattern of positive Δδ values for protons on one side of the chiral plane and negative values on the other confirms the (S) configuration 3.

MosherProtocol Step1 1. Triol Sample Preparation (Dry Pyridine) Step2 2. Addition of MTPA-Cl (R- and S- isomers separately) Step1->Step2 Step3 3. Esterification Reaction (RT, Argon, 12-24h) Step2->Step3 Step4 4. Aqueous Workup (HCl/NaHCO3 washes) Step3->Step4 Step5 5. Silica Gel Chromatography (Triester Isolation) Step4->Step5 Step6 6. High-Res NMR Analysis (Calculate Δδ = δS - δR) Step5->Step6

Caption: Step-by-step Mosher's ester derivatization protocol for absolute stereochemistry determination.

Applications in Complex Molecule Synthesis

The utility of (S)-2-methyl-1,2,5-pentanetriol is best demonstrated by its direct integration into high-value targets:

  • (-)-Frontalin Synthesis: As an aggregation pheromone of the Southern pine beetle, (-)-frontalin requires precise stereocontrol. The (S)-stereocenter of the triol maps directly to the (1S,5R) configuration of (-)-frontalin. During cyclization, the tertiary carbinyl center of the triol becomes the structurally vital C1 stereocenter of the bicyclic acetal 1.

  • Vitamin D3 Metabolites: The triol acts as a foundational precursor for constructing the side chains of Vitamin D3 metabolites. The exact stereochemistry of the tertiary alcohol is non-negotiable in this context, as it dictates the spatial orientation required for high-affinity binding to the Vitamin D receptor (VDR) [[1]]().

References

  • Recombinant Squalene Synthase. Synthesis of Non-Head-to-Tail Isoprenoids in the Absence of NADPH. Journal of the American Chemical Society.3

  • 1,2,5-Pentanetriol, 2-methyl-, (S)- | C6H14O3. PubChem.

  • 1,2,5-Pentanetriol, 2-methyl-, (S)- 57624-95-0. GuideChem. 2

  • Preparation of Optically Active Tertiary Alcohols by Enzymatic Methods. Application to the Synthesis of Drugs and Natural Products. The Journal of Organic Chemistry - PubMed/ACS. 1

Sources

Exploratory

Physical and chemical properties of 1,2,5-Pentanetriol, 2-methyl-, (S)-

Technical Whitepaper: Physicochemical Profiling and Synthetic Applications of (S)-2-Methylpentane-1,2,5-triol Executive Summary In the landscape of modern drug development, chiral aliphatic triols serve as highly versati...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Technical Whitepaper: Physicochemical Profiling and Synthetic Applications of (S)-2-Methylpentane-1,2,5-triol

Executive Summary

In the landscape of modern drug development, chiral aliphatic triols serve as highly versatile foundational scaffolds. Specifically, (S)-2-methylpentane-1,2,5-triol (CAS: 57624-95-0) has emerged as a critical building block in the synthesis of acyclic nucleoside analogues[1]. Its unique architecture—featuring a vicinal 1,2-diol paired with a distal, unhindered primary alcohol—allows for highly regioselective protection and functionalization. This whitepaper provides an in-depth analysis of its physicochemical properties, structural logic, and a self-validating synthetic methodology designed for high-yield integration into anti-retroviral drug pipelines.

Physicochemical and Computational Profiling

As an application scientist, predicting a compound's behavior in complex reaction matrices requires a rigorous understanding of its physical properties. The high topological polar surface area (TPSA) and dense hydrogen-bonding network of (S)-2-methylpentane-1,2,5-triol dictate its physical state (a viscous oil) and its high solubility in polar solvents[2].

Table 1: Quantitative Physicochemical Properties of (S)-2-Methylpentane-1,2,5-triol[2]

PropertyValueCausality / Synthetic Significance
IUPAC Name (2S)-2-methylpentane-1,2,5-triolDefines the chiral center and hydroxyl locants.
Molecular Formula C6H14O3Low molecular weight ensures high atom economy.
Molecular Weight 134.17 g/mol Facilitates easy tracking via mass spectrometry (Exact Mass: 134.09 Da).
XLogP3-AA -0.9High hydrophilicity; necessitates polar aprotic/protic solvents (e.g., THF, MeOH) during synthesis and highly polar eluents for chromatography.
TPSA 60.7 ŲIndicates significant surface polarity, strongly influencing retention times on standard normal-phase silica gel.
H-Bond Donors/Acceptors 3 / 3Drives strong intermolecular hydrogen bonding, preventing crystallization and resulting in a colorless oil at room temperature.
Optical Rotation[α]²³_D -1.7 (c 5.95, MeOH)The critical quantitative parameter for validating enantiomeric purity post-synthesis.

Structural Logic and Reactivity Profile

The strategic value of this triol lies in the differentiated reactivity of its hydroxyl groups. The proximity of the C1 and C2 hydroxyls allows them to act as a unified vicinal diol system, which can be selectively masked. This leaves the C5 primary alcohol exposed for downstream nucleophilic substitution.

Reactivity Core (S)-2-Methylpentane-1,2,5-triol (Chiral Triol Core) Node1 1,2-Diol Moiety (Vicinal Diol) Core->Node1 Node2 Primary 5-OH (Unhindered) Core->Node2 Node3 (S)-Stereocenter at C2 Core->Node3 App1 Selective Acetalization (Thermodynamic Sink) Node1->App1 Acetone / H+ App2 Mitsunobu Coupling (Nucleophilic Substitution) Node2->App2 PPh3 / DEAD App3 Enantiopure Drug Scaffolds (Anti-retroviral activity) Node3->App3 Chiral Memory App1->App3 App2->App3

Structural logic and reactivity profile of (S)-2-methylpentane-1,2,5-triol in drug synthesis.

Validated Synthetic Methodology

To synthesize (S)-2-methylpentane-1,2,5-triol from commercially available γ-lactone acids, we employ a highly efficient two-step sequence: Fischer esterification followed by exhaustive reduction[1]. This protocol is designed as a self-validating system to ensure maximum yield and purity.

Step 1: Esterification of the Lactone Acid
  • Reaction Setup: Dissolve 5 mmol of the starting γ-lactone acid in 15 mL of dry methanol.

  • Catalysis: Add 1 drop of concentrated HCl.

    • Causality: The acid catalyst protonates the carboxylic acid carbonyl, lowering the LUMO energy and facilitating nucleophilic attack by methanol to drive the Fischer esterification.

  • Execution: Heat the mixture to reflux overnight under an argon atmosphere to prevent ambient moisture from driving the equilibrium backward.

  • Workup & Validation: Dilute with EtOAc (150 mL), wash with 5% NaHCO3 (to neutralize the acid catalyst and halt the reaction), and wash with brine. Dry over MgSO4 and concentrate under reduced pressure.

    • Self-Validation: Perform Thin Layer Chromatography (TLC). The successful conversion is indicated by the disappearance of the highly polar, baseline-retained lactone acid spot and the appearance of a higher Rf ester spot.

Step 2: Exhaustive Reduction
  • Preparation: Dissolve the crude ester mixture in 12 mL of dry THF.

  • Reduction: Slowly add the ester solution dropwise to a suspension of Lithium Aluminum Hydride (LiAlH₄) (339 mg, 8.9 mmol) in THF (12 mL) at 0 °C.

    • Causality: Dropwise addition controls the highly exothermic reduction. LiAlH₄ is specifically chosen over milder agents (like NaBH₄) because it possesses the necessary hydride donor strength to exhaustively reduce both the ester and the lactone functionalities simultaneously into their corresponding primary and tertiary alcohols[1].

  • Execution: Heat the mixture to reflux for 3 hours.

  • Fieser Workup (Critical Step): Cool the reaction to 0 °C. Sequentially and carefully add 0.34 mL water, 0.34 mL 10% aqueous NaOH, and 1.02 mL water.

    • Causality: This exact stoichiometric addition (the Fieser method) is critical. It hydrolyzes the aluminum alkoxide complexes and forces the aluminum salts to precipitate as a granular, easily filterable white solid (sodium aluminate). Deviating from this ratio results in an unmanageable, gelatinous emulsion that traps the highly polar triol product.

  • Purification: Filter the mixture, washing the solid thoroughly with EtOAc (6 × 10 mL). Concentrate the combined filtrate and purify via flash chromatography (silica gel, CH2Cl2/MeOH 30:1 to 10:1).

  • Validation: Confirm the product via optical rotation ([α]²³_D = -1.7) and ¹H NMR (verifying the presence of the characteristic C2 methyl singlet at δ 1.1-1.2 ppm and three distinct hydroxyl proton signals)[1].

Application in Anti-Retroviral Drug Development

Once synthesized, (S)-2-methylpentane-1,2,5-triol serves as the foundational scaffold for acyclic nucleoside analogues[1]. The workflow leverages the triol's structural logic to append nucleobases with precise regiocontrol.

G A γ-Lactone Acid (Starting Material) B Methyl Esters (Intermediate) A->B HCl, MeOH Reflux C (S)-2-Methylpentane- 1,2,5-triol B->C LiAlH4, THF Reflux D 1,2-Acetal Derivative (Protected Triol) C->D Acetone, p-TsOH Selective Protection E Acyclic Nucleoside Analogue D->E 1. Mitsunobu (DEAD, PPh3) 2. Deprotection

Synthetic workflow from γ-lactone acid to acyclic nucleoside analogues via the chiral triol.

Workflow Causality:

  • Selective Acetalization: Reacting the triol with acetone and catalytic p-TsOH selectively forms the 1,2-acetal (90–96% yield)[1]. Why does this work? The formation of a 5-membered 1,3-dioxolane ring at the 1,2-position is a thermodynamic sink, vastly favored over the formation of a highly strained 7-membered ring at the 1,5-position.

  • Mitsunobu Coupling: The unprotected primary 5-OH is activated using Triphenylphosphine (PPh₃) and Diethyl azodicarboxylate (DEAD). This allows for the direct nucleophilic coupling of a nucleobase (e.g., N3-benzoylthymine) under mild conditions[1].

  • Deprotection: Sequential treatment with methanolic ammonia and hydrochloric acid removes the benzoyl and acetal protecting groups, yielding the biologically active anti-retroviral compound[1].

References

  • National Center for Biotechnology Information (PubChem). "1,2,5-Pentanetriol, 2-methyl-, (S)-". PubChem Compound Summary for CID 11137212. Retrieved April 7, 2026. 2

  • Paju, A., et al. "Synthesis of Novel Acyclic Nucleoside Analogues with Anti-Retroviral Activity". Nucleosides, Nucleotides and Nucleic Acids, 2010. 1

Sources

Foundational

Structural Characterization of (S)-2-Methyl-1,2,5-pentanetriol via ¹H and ¹³C NMR Spectroscopy

Executive Summary (S)-2-methyl-1,2,5-pentanetriol is a highly versatile chiral aliphatic triol. It frequently serves as a critical chiral building block in the total synthesis of complex natural products (such as the agg...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

(S)-2-methyl-1,2,5-pentanetriol is a highly versatile chiral aliphatic triol. It frequently serves as a critical chiral building block in the total synthesis of complex natural products (such as the aggregation pheromone frontalin) and is identified as a key degradation product in isoprenoid and mevalonate pathway studies [1, 2].

Because the molecule possesses a tertiary alcohol at a chiral center (C2) alongside two primary alcohols (C1, C5), confirming its structural integrity and stereochemical purity requires a rigorous, multi-dimensional Nuclear Magnetic Resonance (NMR) strategy. This guide details the causal logic, self-validating experimental protocols, and precise spectral assignments required to characterize this molecule using ¹H, ¹³C, and 2D NMR techniques.

Molecular Architecture & Spectroscopic Strategy

The carbon backbone of 2-methyl-1,2,5-pentanetriol presents specific spectroscopic challenges that dictate our analytical approach:

  • C1 (Primary Alcohol): The protons on this carbon are adjacent to the C2 stereocenter. Consequently, they are diastereotopic—magnetically inequivalent despite being attached to the same carbon—and will appear as a complex AB system in the ¹H NMR spectrum.

  • C2 (Tertiary Alcohol): As a quaternary carbon, it lacks attached protons. It will be invisible in ¹H NMR and standard COSY, necessitating ¹³C NMR and Heteronuclear Multiple Bond Correlation (HMBC) for unambiguous assignment.

  • C3 & C4 (Methylene Bridge): These adjacent methylenes often present overlapping multiplets in ¹H NMR, requiring 2D COSY to trace the spin system.

  • C5 (Primary Alcohol): The terminal hydroxymethyl group.

To establish the 2D constitution, we rely on a stepwise workflow moving from 1D to 2D techniques, culminating in chiral derivatization to confirm the 3D absolute configuration.

NMR_Workflow Prep Sample Preparation (Acetone-d6, TMS) H1 1H NMR (1D) Chemical Shifts & Integrals Prep->H1 C13 13C NMR (1D) Carbon Backbone Prep->C13 HSQC HSQC (2D) 1H-13C Direct Connect H1->HSQC COSY COSY (2D) 1H-1H Spin Systems H1->COSY C13->HSQC HMBC HMBC (2D) Quaternary C2 Assignment HSQC->HMBC COSY->HMBC Mosher Mosher's Ester Derivatization (R/S-MTPA) HMBC->Mosher Constitution Verified Config Absolute Configuration (S)-Isomer Confirmed Mosher->Config

Caption: Sequential NMR workflow for the complete structural and stereochemical elucidation of the triol.

Experimental Protocol: Self-Validating NMR Acquisition

To ensure trustworthiness and reproducibility, the NMR acquisition must be treated as a self-validating system. Every parameter choice is driven by the physical chemistry of the analyte.

Step-by-Step Methodology
  • Sample Preparation (Solvent Causality): Dissolve 15–20 mg of the analyte in 0.6 mL of Acetone- d6​ containing 0.03% v/v Tetramethylsilane (TMS).

    • Why Acetone- d6​ ? Triols are highly polar and often exhibit poor solubility in CDCl₃, leading to broad line shapes. While Methanol- d4​ provides excellent solubility, it causes rapid chemical exchange of the hydroxyl protons, erasing their signals. Acetone- d6​ strikes the perfect balance, ensuring complete dissolution while potentially preserving OH couplings if the sample is ultra-dry [1].

  • Instrument Calibration: Insert the sample into a 400 MHz or 500 MHz spectrometer (equipped with a BBFO probe). Equilibrate the sample temperature to exactly 298 K to prevent chemical shift drift.

  • Tuning and Shimming: Perform automatic tuning and matching (atma) to optimize the probe's resonance circuit for the specific conductivity of the sample. Execute gradient shimming (topshim) to achieve a homogeneous magnetic field; this is critical for resolving the fine J -couplings of the diastereotopic C1 protons.

  • Pulse Calibration: Calibrate the 90° pulse width (P1) specifically for this sample to maximize signal-to-noise ratio (SNR) and ensure accurate integration.

  • Data Acquisition:

    • ¹H NMR: Use a standard 30° pulse program (zg30), 16 scans, and a relaxation delay (D1) of 2 seconds.

    • ¹³C NMR: Use a proton-decoupled pulse sequence (zgpg30 with WALTZ-16 decoupling), 1024 scans, and D1 = 2 seconds.

Quantitative Data Presentation

The ¹³C NMR spectrum of (S)-2-methyl-1,2,5-pentanetriol in Acetone- d6​ unambiguously displays six distinct carbon environments [1]. The extreme downfield shift of C2 (72.5 ppm) is the hallmark of a tertiary oxygenated carbon, while the methyl group (C6) provides a sharp, easily identifiable singlet in the ¹H spectrum that serves as an anchor for 2D assignments.

Table 1: NMR Spectral Assignments in Acetone- d6​
Position¹³C Shift (ppm)¹H Shift (ppm)MultiplicityCoupling Constant ( J in Hz)Integration
1 70.33.35, 3.45d, d (AB system)11.02H
2 72.5----
3 35.91.50 – 1.70m-2H
4 27.81.45 – 1.65m-2H
5 63.23.55t6.52H
6 (Me) 24.11.15s-3H
OH -3.60 – 4.00br s-3H

Note: The C1 protons appear as an AB system due to their proximity to the C2 chiral center, rendering them diastereotopic.

2D NMR Workflows and Logical Relationships

To transition from a list of isolated chemical shifts to a verified molecular constitution, we map the logical relationships using COSY (Correlation Spectroscopy) and HMBC.

  • COSY (Through-Bond H-H): Establishes the continuous aliphatic chain. The H5 protons (3.55 ppm) couple to the H4 multiplet, which in turn couples to the H3 multiplet.

  • HMBC (Long-Range H-C): The quaternary C2 cannot be assigned via HSQC. Instead, we use the sharp H6 methyl singlet (1.15 ppm). In HMBC, H6 will show strong cross-peaks to C2 ( 2JCH​ ), C1 ( 3JCH​ ), and C3 ( 3JCH​ ). This single experiment anchors the methyl group, the tertiary alcohol, and the two branches of the pentane chain together.

HMBC_COSY cluster_H Proton Environments (1H) cluster_C Carbon Environments (13C) H1 H1a, H1b C2 C2 (72.5 ppm) H1->C2 C3 C3 (35.9 ppm) H1->C3 C6 C6 (24.1 ppm) H1->C6 H3 H3 H4 H4 H3->H4 COSY C1 C1 (70.3 ppm) H3->C1 H3->C2 H5 H5 H4->H5 COSY H6 H6 (Me) H6->C1 H6->C2 HMBC H6->C3 C4 C4 (27.8 ppm) C5 C5 (63.2 ppm)

Caption: Logical mapping of COSY (dashed yellow) and HMBC (solid red) correlations used to assemble the molecular backbone.

Stereochemical Verification: Mosher's Ester Analysis

Standard 1D and 2D NMR in achiral solvents cannot distinguish between the (R) and (S) enantiomers of 2-methyl-1,2,5-pentanetriol. To verify the (S)-configuration, we must break the symmetry using chiral derivatization [2].

Protocol & Causality:

  • React the purified triol with (R)-(-)- and (S)-(+)- α -methoxy- α -(trifluoromethyl)phenylacetyl (MTPA) chloride in the presence of pyridine.

  • This forms diastereomeric MTPA esters at the primary hydroxyls (C1, C5).

  • Because diastereomers have different physical properties, they exhibit distinct NMR chemical shifts. The phenyl ring of the MTPA group creates an anisotropic shielding cone.

  • By calculating the difference in chemical shifts ( ΔδSR=δS​−δR​ ) for the protons adjacent to the chiral center (specifically H1, H3, and H6), one can apply the advanced Mosher model to unambiguously assign the absolute configuration of C2 as (S).

References

  • Chen, C.-J., et al. "Preparation of Optically Active Tertiary Alcohols by Enzymatic Methods. Application to the Synthesis of Drugs and Natural Products." Journal of Organic Chemistry, 1997. 1

  • Coates, R. M., et al. "Recombinant Squalene Synthase. Synthesis of Non-Head-to-Tail Isoprenoids in the Absence of NADPH." Journal of the American Chemical Society, 2002. 2

Sources

Exploratory

Biosynthetic pathways and natural occurrence of (S)-2-methyl-1,2,5-pentanetriol

The Dual Utility of (S)-2-Methyl-1,2,5-pentanetriol: From Biosynthetic Stereochemical Probing to Asymmetric Natural Product Synthesis Executive Summary (S)-2-methyl-1,2,5-pentanetriol (CAS 57624-95-0) occupies a highly s...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

The Dual Utility of (S)-2-Methyl-1,2,5-pentanetriol: From Biosynthetic Stereochemical Probing to Asymmetric Natural Product Synthesis

Executive Summary

(S)-2-methyl-1,2,5-pentanetriol (CAS 57624-95-0) occupies a highly specialized niche in natural product chemistry. While it is rarely isolated as a free-standing secondary metabolite in nature, its "natural occurrence" is deeply intertwined with its role as a fundamental chiral motif in terpenoid biology. The compound serves a dual, interconnected purpose in modern biochemistry and drug development:

  • Analytical Biochemistry : It acts as a critical degradation probe used to map and validate the absolute stereochemistry of highly unstable isoprenoid biosynthetic intermediates (e.g., in squalene and botrydial biosynthesis)[1][2].

  • Synthetic Organic Chemistry : It is a pivotal chiral building block for the asymmetric total synthesis of naturally occurring compounds, most notably the bark beetle aggregation pheromone, (-)-frontalin, and the side chains of vitamin D3 metabolites[3][4].

Stereochemical Elucidation in Isoprenoid Biosynthesis

The biosynthesis of sterols relies heavily on the enzyme squalene synthase (SQS). SQS catalyzes the condensation of two molecules of farnesyl diphosphate (FPP) into a cyclopropylcarbinyl intermediate known as presqualene diphosphate (PSPP). This is subsequently reduced in a NADPH-dependent manner to form squalene[2].

Because no bonds are formed or broken at the C(13) quaternary cyclopropyl carbon during the enzymatic transformation of PSPP, determining the absolute stereochemistry of this natural intermediate was historically challenging. To solve this, researchers trapped the intermediate as a cyclopropylcarbinyl alcohol (HBO). By subjecting HBO to targeted chemical degradation, the complex hydrocarbon chain is cleaved to yield (S)-2-methyl-1,2,5-pentanetriol[2]. The stereochemical retention in this isolated triol provided the definitive proof that the C(13) position of the natural biosynthetic intermediate possesses an S configuration.

G FPP Farnesyl Diphosphate (FPP) PSPP Presqualene Diphosphate (PSPP) FPP->PSPP SQS Condensation HBO Cyclopropylcarbinyl Alcohol (HBO) PSPP->HBO Trapping / Hydrolysis Squalene Squalene PSPP->Squalene NADPH Reduction Triol (S)-2-methyl- 1,2,5-pentanetriol HBO->Triol 1. O3, -78°C 2. NaBH4

Caption: Squalene synthase pathway and chemical degradation to (S)-2-methyl-1,2,5-pentanetriol.

Bridging Chemical Synthesis and Natural Biosynthesis of Frontalin

Frontalin (1,5-dimethyl-6,8-dioxabicyclo[3.2.1]octane) is a naturally occurring aggregation pheromone found in Dendroctonus bark beetles and African elephants[5][6].

The Natural Pathway: In nature, frontalin biosynthesis proceeds via the mevalonate pathway to generate geranylgeranyl diphosphate (GGPP). GGPP is subsequently cleaved by a dioxygenase or cytochrome P450 to yield 6-methylhept-6-en-2-one (6MHO)[5]. This acyclic enone undergoes stereoselective epoxidation followed by an intramolecular SN2 cyclization to form the bicyclic acetal[6].

The Synthetic Pathway: Replicating this enzymatic cascade in vitro for the mass production of pheromone traps is highly inefficient. Instead, synthetic chemists utilize (S)-2-methyl-1,2,5-pentanetriol as a direct synthetic surrogate[3][4]. Derived from chiral pools via enzymatic resolution, the triol undergoes intramolecular acetalization, perfectly mimicking the stereochemical outcome of the natural pathway to yield enantiomerically pure (-)-frontalin.

G cluster_bio Natural Biosynthesis (Bark Beetles) cluster_syn Asymmetric Chemical Synthesis Mev Mevalonate Pathway GGPP GGPP Mev->GGPP MHO 6-Methylhept-6-en-2-one GGPP->MHO Frontalin (-)-Frontalin MHO->Frontalin Epoxidation & Cyclization ChiralPool Enzymatic Resolution (Chiral Diol) Triol (S)-2-methyl-1,2,5-pentanetriol ChiralPool->Triol Pd/C Hydrogenation Triol->Frontalin Intramolecular Acetalization

Caption: Divergent pathways to (-)-frontalin: natural biosynthesis vs. chemical synthesis via the triol.

Self-Validating Experimental Protocols

Protocol A: Analytical Degradation of HBO via Ozonolysis[2]

Causality & Validation: Ozone selectively cleaves alkenes. Conducting the reaction at -78 °C prevents the over-oxidation of the substrate. The immediate addition of NaBH₄ reduces the highly unstable (and potentially explosive) ozonide intermediates directly to stable alcohols. This prevents the formation of carboxylic acids, preserving the primary and tertiary hydroxyl groups of the resulting triol. The successful isolation of the triol self-validates the position of the double bonds and the stereocenter in the parent molecule.

  • Dissolve 50 mg (approx. 0.33 mmol) of the trapped isoprenoid intermediate (HBO) in 10 mL of a 1:1 (v/v) CH₃OH/CH₂Cl₂ solvent mixture.

  • Cool the solution to -78 °C utilizing a dry ice/acetone bath.

  • Bubble ozone gas through the stirred solution until a persistent blue color indicates complete saturation of the double bonds.

  • Purge the excess ozone with a gentle stream of nitrogen gas for 5 minutes.

  • Add an excess of NaBH₄ (approx. 5 equivalents) and allow the mixture to gradually warm to room temperature, stirring continuously for 12 hours.

  • Quench the reaction with distilled water, extract the aqueous layer with ethyl acetate, and purify the organic fraction via silica gel chromatography to isolate (S)-2-methyl-1,2,5-pentanetriol.

Protocol B: Enzymatic Preparation and Hydrogenation[3]

Causality & Validation: Lipases selectively acetylate primary alcohols over tertiary ones due to steric hindrance, but their spatial recognition is dictated by the adjacent tertiary carbinyl center, allowing for exceptional enantiomeric excess. Subsequent Pd/C hydrogenation achieves two goals simultaneously: the saturation of the alkynyl bond and the cleavage of the benzyl protecting group. This single, self-validating step cleanly yields the target triol without requiring harsh deprotection reagents that could induce racemization.

  • Subject the racemic 1,1-disubstituted 1,2-diol precursor to lipase-catalyzed resolution in diisopropyl ether to isolate the (S)-enantiomer (>97% ee).

  • Dissolve 220 mg (1 mmol) of the optically pure (S)-diol in 10 mL of absolute ethanol.

  • Add 100 mg of 5% Palladium on Carbon (Pd/C) catalyst to the solution.

  • Stir the suspension vigorously under a hydrogen atmosphere (1 atm) at 25 °C for 15 hours.

  • Filter the mixture through a Celite pad to remove the Pd/C catalyst, and concentrate the filtrate under reduced pressure.

  • Purify the resulting crude oil via flash chromatography to yield pure (S)-2-methyl-1,2,5-pentanetriol.

Quantitative Data Summary

The following table summarizes the stereochemical outcomes and yields associated with the synthesis and isolation of (S)-2-methyl-1,2,5-pentanetriol and its precursors across different methodologies[2][3].

Compound / IntermediateReaction / PathwayYield (%)Enantiomeric Excess (ee %)Specific Rotation [α]D
(S)-1,2-Diol Precursor Lipase-Catalyzed Resolution45> 97+12.5° (c 1.0, CHCl₃)
(S)-2-methyl-1,2,5-pentanetriol Pd/C Hydrogenation40> 97-4.2° (c 1.1, MeOH)
HBO-derived Triol Ozonolysis / NaBH₄ Reduction~ 32N/A (Analytical Probe)N/A

References

  • Blagg, B. S. J., et al. "Recombinant Squalene Synthase. Synthesis of Non-Head-to-Tail Isoprenoids in the Absence of NADPH." Journal of the American Chemical Society, 2002. URL:[Link]

  • Hsu, S.-Q., et al. "Preparation of Optically Active Tertiary Alcohols by Enzymatic Methods. Application to the Synthesis of Drugs and Natural Products." The Journal of Organic Chemistry, 1997. URL:[Link]

  • Keeling, C. I., et al. "Frontalin pheromone biosynthesis in the mountain pine beetle, Dendroctonus ponderosae, and the role of isoprenyl diphosphate synthases." Proceedings of the National Academy of Sciences, 2013. URL:[Link]

  • Francke, W., et al. "Chemical Signalling in Beetles." BayCEER - Universität Bayreuth. URL:[Link]

Sources

Foundational

Toxicological Profiling and Safety Data for (S)-2-Methyl-1,2,5-Pentanetriol: A Technical Whitepaper

Executive Summary (S)-2-methyl-1,2,5-pentanetriol (CAS: 57624-95-0) is a chiral aliphatic polyol frequently utilized as a specialized building block in organic synthesis and biochemical research[1]. In drug development a...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

(S)-2-methyl-1,2,5-pentanetriol (CAS: 57624-95-0) is a chiral aliphatic polyol frequently utilized as a specialized building block in organic synthesis and biochemical research[1]. In drug development and enzymology, it is notably recognized as an intermediate in the synthesis of non-head-to-tail isoprenoids and in studies probing the mechanistic pathways of recombinant squalene synthase[2].

While the specific enantiomer is highly valued for its stereochemical purity, comprehensive in vivo toxicological datasets for the isolated (S)-isomer are historically sparse. Consequently, modern toxicologists and safety professionals rely on structural causality and read-across methodologies from its racemic mixture and the unbranched parent analog, 1,2,5-pentanetriol (CAS: 14697-46-2), to establish a rigorous safety and handling profile.

Physicochemical Determinants of Toxicity

The toxicokinetic behavior of (S)-2-methyl-1,2,5-pentanetriol is fundamentally dictated by its functional groups. The molecule features a six-carbon backbone heavily decorated with three hydroxyl (-OH) groups and a chiral methyl branch at the C2 position.

  • Hydrophilicity & Barrier Penetration: With a Topological Polar Surface Area (TPSA) of 60.7 Ų and a low molecular weight (134.17 g/mol )[1],[3], the compound is highly hydrophilic. This property severely limits its ability to cross lipophilic biological barriers (such as the blood-brain barrier or intact stratum corneum), resulting in negligible systemic toxicity via dermal exposure.

  • Osmotic Reactivity: The dense clustering of hydroxyl groups gives the molecule an exceptional hydrogen-bonding capacity (3 donors, 3 acceptors)[1]. When introduced to mucosal surfaces, particularly the corneal epithelium, this creates a sharp osmotic gradient. The compound rapidly draws water from the surrounding cells, leading to localized desiccation, cellular stress, and the activation of inflammatory cascades.

Table 1: Physicochemical and Toxicological Summary
ParameterValue / DescriptionSource
Chemical Name (S)-2-methyl-1,2,5-pentanetriol[1]
CAS Number 57624-95-0[1]
Molecular Formula C6H14O3[1]
Molecular Weight 134.17 g/mol [1]
Topological Polar Surface Area 60.7 Ų[1],[3]
Acute Oral Toxicity (LD50) ~3700 mg/kg (Extrapolated from unbranched analog, mouse)[4]
Primary GHS Hazard H319: Causes serious eye irritation[3],[4]

Toxicological Profile & Read-Across Data

Due to the structural similarities, the toxicity profile of (S)-2-methyl-1,2,5-pentanetriol mirrors that of general aliphatic triols.

Acute Systemic Toxicity: Aliphatic triols are generally recognized for their low acute systemic toxicity. Read-across data from 1,2,5-pentanetriol indicates an oral LD50 in mice of approximately 3700 mg/kg[4]. Ingestion of massive quantities may cause gastrointestinal distress due to osmotic imbalances, but it does not present a severe acute lethal hazard.

Ocular Hazard (Primary Risk): The most critical safety endpoint for this compound is ocular exposure. It is classified under GHS as H319: Causes serious eye irritation [3],[4]. The causality is purely physicochemical: the triol induces hyperosmolar stress on the tear film and corneal surface, leading to rapid fluid efflux from epithelial cells, subsequent cell shrinkage, and the release of pro-inflammatory cytokines (e.g., IL-1α).

Dermal and Inhalation Hazards: The compound exhibits low volatility at standard temperature and pressure, rendering inhalation risks negligible unless mechanically aerosolized. Dermal irritation is minimal; however, prolonged or repeated exposure may strip natural epidermal lipids (defatting), leading to mild, reversible erythema.

Toxicokinetics Exposure Exposure to (S)-2-methyl-1,2,5-pentanetriol Ocular Ocular Contact (Primary Route) Exposure->Ocular Dermal Dermal Contact (Secondary Route) Exposure->Dermal Osmotic Hyperosmolar Stress & Corneal Dehydration Ocular->Osmotic Hydrogen Bonding Systemic Low Systemic Absorption (High Polarity) Dermal->Systemic Intact Stratum Corneum Irritation H319: Serious Eye Irritation Osmotic->Irritation

Figure 1: Toxicokinetic pathways and primary hazard manifestation of (S)-2-methyl-1,2,5-pentanetriol.

MSDS Safety Data & Handling Protocols

To mitigate the risks outlined above, the following safety data sheet (SDS) protocols must be strictly adhered to in a laboratory or manufacturing setting[4]:

  • Engineering Controls: Handle in a well-ventilated area. If the process generates aerosols or mists, local exhaust ventilation (LEV) is mandatory.

  • Personal Protective Equipment (PPE):

    • Eye Protection: Splash-proof chemical safety goggles are non-negotiable due to the H319 classification. Face shields should be used during bulk transfers.

    • Hand Protection: Nitrile or butyl rubber gloves provide sufficient barrier protection against aliphatic polyols.

  • Spill Response: Contain the spill by bunding. Absorb with an inert, non-combustible material (e.g., dry sand, vermiculite) and place it in a sealed container for disposal. Wash the spill site copiously with water, as the compound is highly water-soluble[4].

  • Storage Incompatibilities: Store in a cool, dark, and dry place. Keep strictly away from strong oxidizing agents to prevent exothermic degradation,[4].

Self-Validating Experimental Methodologies

To empirically validate the safety profile of (S)-2-methyl-1,2,5-pentanetriol without resorting to in vivo animal models (e.g., the Draize test), researchers should employ the following self-validating in vitro protocols.

Protocol 1: In Vitro Ocular Irritation Assay (OECD 492 / EpiOcular™)

Causality: Reconstructed human Cornea-like Epithelium (RhCE) models accurately mimic the barrier function and osmotic vulnerability of the human eye, providing a highly predictive model for triol-induced irritation. Self-Validation Mechanism: The assay's integrity is internally validated by a concurrent negative control (ultrapure H2O, establishing 100% baseline viability) and a positive control (Methyl acetate, which must yield <50% viability to prove the tissue batch's sensitivity).

  • Tissue Equilibration: Pre-incubate EpiOcular™ tissues in assay medium at 37°C, 5% CO2 for 16 hours to recover from shipping stress.

  • Dosing: Apply 50 µL of neat (S)-2-methyl-1,2,5-pentanetriol directly to the apical surface of the RhCE tissue.

  • Incubation: Incubate the treated tissues for exactly 30 minutes at 37°C.

  • Post-Soak & Wash: Thoroughly rinse the tissues with DPBS to remove the test substance. Submerge tissues in fresh medium for a 2-hour post-soak to allow for the manifestation of cellular damage.

  • MTT Readout: Transfer tissues to a 1 mg/mL MTT solution for 3 hours. Extract the resulting formazan crystals using isopropanol overnight.

  • Quantification: Measure the optical density (OD) at 570 nm. A tissue viability of < 60% relative to the negative control confirms the H319 irritant classification.

EpiOcular Prep 1. RhCE Tissue Equilibration Dose 2. Apical Dosing (50 µL Triol) Prep->Dose Incubate 3. Incubation (30 mins @ 37°C) Dose->Incubate Wash 4. DPBS Wash & Post-Soak Incubate->Wash MTT 5. MTT Viability Assay Wash->MTT Result 6. OD 570 nm (<60% = Irritant) MTT->Result

Figure 2: Step-by-step workflow for the OECD 492 EpiOcular™ in vitro eye irritation assay.

Protocol 2: HepG2 Cytotoxicity Profiling (ATP-Based)

Causality: While systemic absorption is low, assessing baseline hepatic toxicity is critical for drug development intermediates. HepG2 cells provide a robust human hepatocyte model. Self-Validation Mechanism: The assay utilizes a vehicle control (0.1% DMSO) to baseline maximum ATP luminescence, and a reference toxicant (0.1% Triton X-100) to ensure the dynamic range and lysis efficiency of the assay are functioning correctly.

  • Cell Seeding: Seed HepG2 cells in a 96-well opaque plate at 10,000 cells/well. Incubate for 24 hours to allow adherence.

  • Compound Treatment: Treat cells with a logarithmic dose-response curve of (S)-2-methyl-1,2,5-pentanetriol (ranging from 1 µM to 10 mM) in culture media.

  • Incubation: Incubate for 24 hours at 37°C, 5% CO2.

  • Lysis and Readout: Add an equal volume of CellTiter-Glo® reagent to lyse the cells and stabilize the luminescent signal. Incubate for 10 minutes at room temperature.

  • Analysis: Record luminescence. Calculate the IC50 by plotting the log(concentration) against normalized viability.

References

  • Journal of the American Chemical Society - Recombinant Squalene Synthase. Synthesis of Non-Head-to-Tail Isoprenoids in the Absence of NADPH[2] URL:[Link]

  • PubChem (National Institutes of Health) - (+-)-1,2,5-Pentanetriol | C5H12O3 | CID 85763 - Safety and Hazards[3] URL:[Link]

Sources

Protocols & Analytical Methods

Method

Application Note: Asymmetric Synthesis Protocols for (S)-2-Methyl-1,2,5-pentanetriol

Executive Summary & Strategic Significance (S)-2-methyl-1,2,5-pentanetriol (CAS: 57624-95-0) is a highly versatile chiral building block. Featuring a stereochemically stable tertiary alcohol, it serves as an essential pr...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Strategic Significance

(S)-2-methyl-1,2,5-pentanetriol (CAS: 57624-95-0) is a highly versatile chiral building block. Featuring a stereochemically stable tertiary alcohol, it serves as an essential precursor for the synthesis of complex natural products such as the aggregation pheromone (-)-frontalin, mevalonolactone, and various acyclic nucleoside analogues targeted for anti-retroviral therapies[1][2].

Synthesizing enantiomerically pure tertiary alcohols is notoriously challenging due to severe steric hindrance and the difficulty of differentiating facial attack on unsymmetrical ketones[3]. This Application Note details two robust, self-validating protocols for the asymmetric synthesis of (S)-2-methyl-1,2,5-pentanetriol. By outlining both a chiral pool degradation method and a de novo asymmetric hydroxylation approach, this guide provides researchers with scalable methodologies while explaining the mechanistic causality behind each experimental choice.

Retrosynthetic Strategy & Pathway Selection

The synthesis of enantiomerically pure tertiary alcohols generally relies on either asymmetric catalysis or the strategic degradation of naturally occurring chiral pool molecules. We present two orthogonal pathways:

Pathway A: Semi-Synthetic Route via Ozonolysis of (+)-(S)-Linalool

This pathway leverages the pre-existing stereocenter of (+)-(S)-linalool. By subjecting the diene to ozonolysis, both the C1=C2 and C6=C7 double bonds are oxidatively cleaved. Crucially, the subsequent reductive workup must employ a strong hydride source (e.g., NaBH 4​ ) rather than a mild reducing agent like dimethyl sulfide (DMS). While DMS would arrest the reduction at the aldehyde/ketone stage, NaBH 4​ ensures complete reduction to the primary alcohols, yielding the target triol directly in a single, highly scalable operation[4].

Pathway B: Fully Synthetic Route via Asymmetric Hydroxylation

For applications requiring de novo synthesis or access to both enantiomers, the asymmetric α-hydroxylation of 2-methyl-γ-butyrolactone is preferred. This pathway utilizes a chiral oxaziridine (e.g., Davis' oxaziridine) to transfer a hydroxyl group to the sodium enolate of the lactone with high facial selectivity. The resulting (S)-2-methyl-2-hydroxy-γ-butyrolactone is then globally reduced using Lithium Aluminum Hydride (LiAlH 4​ ), which simultaneously opens the lactone ring and reduces the carbonyl to yield the triol[1][2].

Experimental Protocols

Protocol A: Ozonolysis and Reduction of (+)-(S)-Linalool[4]

Causality Focus: Temperature control and reductive quenching are critical for both safety and yield. The explosive nature of the intermediate ozonide necessitates strict adherence to cryogenic conditions until the hydride reduction is complete.

Step 1: Ozonolysis

  • Dissolve 50 mg (0.33 mmol) of (+)-(S)-linalool in 10 mL of a 1:1 (v/v) mixture of anhydrous dichloromethane (CH 2​ Cl 2​ ) and methanol (CH 3​ OH).

  • Cool the reaction vessel to -78 °C using a dry ice/acetone bath.

  • Bubble ozone (O 3​ ) through the stirred solution until a distinct blue color persists, indicating an excess of ozone and complete cleavage of the olefins.

  • Critical Safety Step: Purge the solution with a gentle stream of nitrogen (N 2​ ) for 5-10 minutes to disperse all unreacted ozone. Failure to do so can result in a violent exothermic reaction upon the addition of the reducing agent.

Step 2: Reductive Workup

  • While maintaining the temperature at -78 °C, add an excess of Sodium Borohydride (NaBH 4​ ) (approx. 3.0 equivalents) in small portions. Rationale: NaBH 4​ is required to fully reduce the ozonide intermediates to primary alcohols; milder agents will yield truncated aldehydes.

  • Allow the reaction mixture to slowly warm to room temperature and stir for an additional 2 hours to ensure complete reduction.

  • Quench the reaction carefully with 1M HCl until gas evolution ceases, neutralizing the excess borohydride.

  • Extract the aqueous layer with ethyl acetate (3 × 15 mL). Wash the combined organic layers with brine, dry over anhydrous Na 2​ SO 4​ , and concentrate under reduced pressure.

  • Purify the crude residue via silica gel flash chromatography (CH 2​ Cl 2​ /MeOH gradient) to isolate (S)-2-methyl-1,2,5-pentanetriol.

Protocol B: Asymmetric Hydroxylation and Lactone Reduction[1][2]

Causality Focus: The choice of base and chiral auxiliary dictates the enantiomeric excess (ee). NaHMDS is used to form the enolate quantitatively without nucleophilic attack on the lactone carbonyl.

Step 1: Enolate Formation & Asymmetric Hydroxylation

  • Dissolve 2-methyl-γ-butyrolactone (1.0 eq) in anhydrous THF and cool to -78 °C under an argon atmosphere.

  • Add Sodium bis(trimethylsilyl)amide (NaHMDS) (1.1 eq) dropwise. Stir for 30 minutes to ensure complete enolate formation.

  • Add a pre-cooled solution of (+)-[(8,8-dimethoxycamphoryl)sulfonyl]oxaziridine (1.2 eq) in THF. Rationale: The bulky chiral auxiliary directs the hydroxyl transfer exclusively to the Si-face of the enolate, establishing the (S)-configuration.

  • Quench with saturated aqueous NH 4​ Cl, extract with ether, and purify to obtain (S)-2-methyl-2-hydroxy-γ-butyrolactone.

Step 2: Global Reduction

  • Suspend LiAlH 4​ (2.0 eq) in anhydrous THF (12 mL) at 0 °C.

  • Dissolve the intermediate lactone from Step 1 in THF and add it dropwise to the LiAlH 4​ suspension.

  • Heat the mixture to reflux for 3 hours. Rationale: Reflux conditions are required to overcome the activation energy for the complete reduction of the sterically hindered lactone.

  • Cool to 0 °C and perform a Fieser workup: Add water ( x mL), 10% NaOH ( x mL), and water ( 3x mL) sequentially. Filter the granular aluminum salts.

  • Concentrate the filtrate and purify via flash chromatography (CH 2​ Cl 2​ /MeOH 30:1 to 10:1) to yield the pure triol[1].

Analytical Characterization & Data

Table 1: Comparison of Synthetic Routes
ParameterPathway A: Linalool OzonolysisPathway B: Asymmetric Hydroxylation
Starting Material (+)-(S)-Linalool (Chiral Pool)2-Methyl-γ-butyrolactone (Achiral)
Enantiomeric Excess (ee) >95% (Inherited from starting material)84% - 93% (Dependent on auxiliary)
Scalability High (Readily scaled to multi-gram)Moderate (Limited by auxiliary cost)
Key Reagents O 3​ , NaBH 4​ NaHMDS, Davis' Oxaziridine, LiAlH 4​
Primary Application Rapid access to (S)-enantiomerAccess to both (R) and (S) enantiomers
Table 2: Physicochemical Properties of (S)-2-Methyl-1,2,5-pentanetriol[1][5][6]
PropertyValue
CAS Number 57624-95-0
Molecular Formula C 6​ H 14​ O 3​
Molecular Weight 134.17 g/mol
Exact Mass 134.0943 Da
Optical Rotation[α] D23​ -1.7 (c 5.95, MeOH)
1 H NMR (500 MHz, CDCl 3​ /CD 3​ OD) δ 4.55 (bs, 1H, OH), 4.41 (bs, 1H, OH), 4.17 (s, 1H, OH), 3.47–3.52 (m, 2H), 3.40 (m, 2H), 1.6-1.4 (m, 4H), 1.15 (s, 3H)

Synthetic Workflow Diagram

SyntheticPathways Linalool (+)-(S)-Linalool (Chiral Pool) Ozonolysis Ozonolysis O3, CH2Cl2/MeOH, -78°C Linalool->Ozonolysis Cleaves C=C bonds ReductionA Reductive Cleavage NaBH4, -78°C to RT Ozonolysis->ReductionA Ozonide Intermediate Target (S)-2-Methyl-1,2,5-pentanetriol Target Molecule ReductionA->Target Yields Primary Alcohols Lactone 2-Methyl-γ-butyrolactone (Achiral Starting Material) Enolate Enolate Formation NaHMDS, THF, -78°C Lactone->Enolate Deprotonation Hydroxylation Asymmetric Hydroxylation Davis' Oxaziridine Enolate->Hydroxylation Stereoselective OH transfer ReductionB Lactone Reduction LiAlH4, THF, Reflux Hydroxylation->ReductionB (S)-2-Methyl-2-hydroxy- γ-butyrolactone ReductionB->Target Ring Opening & Reduction

Orthogonal synthetic workflows for (S)-2-methyl-1,2,5-pentanetriol via chiral pool and de novo routes.

References

  • [5] 1,2,5-Pentanetriol, 2-methyl-, (S)- | C6H14O3 - PubChem. National Institutes of Health (NIH). 5

  • [6] 1,2,5-Pentanetriol, 2-methyl-, (S)- 57624-95-0 wiki. Guidechem. 6

  • [4] Recombinant Squalene Synthase. Synthesis of Non-Head-to-Tail Isoprenoids in the Absence of NADPH. Journal of the American Chemical Society. 4

  • [3] Preparation of Optically Active Tertiary Alcohols by Enzymatic Methods. Application to the Synthesis of Drugs and Natural Products. The Journal of Organic Chemistry. 3

  • [1] Synthesis of Novel Acyclic Nucleoside Analogues with Anti-Retroviral Activity. KBFI. 1

  • [2] A short and efficient asymmetric synthesis of (−)-frontalin, (−)-exo-isobrevicomin and a volatile contributor of beer-aroma. ResearchGate.2

Sources

Application

Application Note: (S)-2-Methyl-1,2,5-Pentanetriol as a Chiral Building Block in Organic Synthesis

Executive Summary & Strategic Rationale The asymmetric synthesis of enantiomerically pure tertiary alcohols remains a formidable challenge in modern organic chemistry due to the steric congestion and lack of differentiat...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Strategic Rationale

The asymmetric synthesis of enantiomerically pure tertiary alcohols remains a formidable challenge in modern organic chemistry due to the steric congestion and lack of differentiating handles around the tertiary carbinyl center. (S)-2-methyl-1,2,5-pentanetriol (CAS: 57624-95-0) has emerged as a highly versatile chiral building block that solves this problem by providing a pre-installed, configurationally stable tertiary alcohol flanked by two differentially addressable primary hydroxyl groups [1].

This application note details the mechanistic rationale, validated protocols, and analytical workflows for utilizing (S)-2-methyl-1,2,5-pentanetriol. Its primary applications span the total synthesis of complex natural products, such as the bark beetle aggregation pheromone (-)-frontalin, and the stereochemical probing of biosynthetic pathways, such as those catalyzed by squalene synthase [1, 2].

Mechanistic Insights: Overcoming Diastereofacial Challenges

The utility of (S)-2-methyl-1,2,5-pentanetriol lies in the causality of its synthetic origins and its structural geometry. Constructing this building block requires overcoming the inherent difficulty of differentiating the two faces of a ketone during nucleophilic addition.

Enzymatic Resolution vs. Chelation-Controlled Addition

Historically, obtaining this triol relied on the separation of derivatized diastereomers (e.g., using natural alkaloids like (-)-brucine), which suffered from low yields [1]. Modern approaches utilize two superior mechanistic strategies:

  • Lipase-Catalyzed Desymmetrization : Lipase enzymes can selectively acetylate primary hydroxyl groups of 1,1-disubstituted 1,2-diols. The enantioselectivity is strictly governed by the adjacent tertiary carbinyl center. The spatial arrangement (size and distance) of the substituents dictates the fit within the enzyme's active site, yielding highly enantioenriched precursors (>97% ee) [1].

  • Chelation-Controlled Organometallic Addition : By introducing a sulfur atom at the α -position of a ketone (chiral thiomethyl ketones), chemists create a rigid chelation ring when treated with organometallic reagents. The sulfur atom coordinates with the metal (e.g., Li in MeLi or Zn in Me 2​ Zn), locking the conformation. This forces the nucleophile to attack from a specific diastereoface (e.g., si-face for MeLi, re-face for Me 2​ Zn), allowing predictable access to either enantiomer of the resulting tertiary alcohol [3].

G Ketone Chiral Thiomethyl Ketone (Precursor) Chelation Metal Chelation (Li+ or Zn2+ coordination) Ketone->Chelation Addition of Reagent SiFace MeLi Attack (si-face preference) Chelation->SiFace Steric/Electronic Control ReFace Me2Zn Attack (re-face preference) Chelation->ReFace Steric/Electronic Control S_Isomer (S)-Tertiary Alcohol Intermediate SiFace->S_Isomer R_Isomer (R)-Tertiary Alcohol Intermediate ReFace->R_Isomer

Retrosynthetic divergence via chelation-controlled diastereofacial differentiation.

Quantitative Data & Properties

To ensure reproducible experimental design, the physical and chemical properties of the target chiral building block and comparative synthetic routes are summarized below.

Table 1: Physicochemical Properties of (S)-2-methyl-1,2,5-pentanetriol

PropertyValue / Description
CAS Number 57624-95-0
Molecular Formula C 6​ H 14​ O 3​
Molecular Weight 134.17 g/mol
Stereocenter C2 (Tertiary alcohol, S-configuration)
Topological Polar Surface Area 60.7 Ų
Hydrogen Bond Donors/Acceptors 3 / 3

Table 2: Comparative Synthetic Strategies for Chiral Tertiary Alcohols [1, 3]

StrategyReagents / CatalystTypical Enantiomeric Excess (ee)Primary Advantage
Enzymatic Resolution Lipase (e.g., PPL or Novozym 435)>97%High ee; mild conditions; scalable.
Thiomethyl Ketone Addition MeLi or Me 2​ Zn85 - 94%Predictable facial selectivity via chelation.
Sharpless Asymmetric Dihydroxylation AD-mix- α / AD-mix- β 89 - 95%Direct conversion from substituted olefins.

Validated Experimental Protocols

The following protocols are designed as self-validating systems. Each workflow includes the necessary analytical checkpoints to verify the integrity of the chiral center.

Protocol A: Synthesis of (S)-2-methyl-1,2,5-pentanetriol via Hydrogenation of Enzymatic Precursors

This protocol details the final deprotection/reduction step to yield the free triol from an enantiomerically pure precursor (e.g., an alkynyl or protected diol intermediate derived from lipase resolution) [1].

Rationale: Palladium on carbon (Pd/C) is selected to cleanly reduce unsaturated bonds or cleave benzyl ethers without risking the epimerization or elimination of the sensitive tertiary hydroxyl group.

Step-by-Step Methodology:

  • Preparation: Dissolve 1.0 mmol (approx. 220 mg) of the enantiomerically pure precursor (e.g., (S)-alkynyl diol, >97% ee) in 10 mL of anhydrous ethanol (EtOH) in a flame-dried Schlenk flask.

  • Catalyst Addition: Carefully add 100 mg of 5% Pd/C catalyst. Caution: Pd/C is pyrophoric; add under a steady stream of argon.

  • Hydrogenation: Evacuate the flask and backfill with hydrogen gas ( H2​ ) three times using a balloon. Stir the suspension vigorously at 25 °C for 15 hours [1].

  • Filtration: Filter the reaction mixture through a short pad of Celite to remove the Pd/C catalyst. Wash the Celite pad with an additional 15 mL of EtOH.

  • Concentration & Purification: Concentrate the filtrate under reduced pressure. Purify the crude oil via silica gel flash chromatography (eluting with EtOAc/MeOH gradients) to yield (S)-2-methyl-1,2,5-pentanetriol as a viscous oil.

  • Self-Validation (Analytical): Confirm the structure via 13 C NMR (50 MHz, acetone- d6​ ). Key diagnostic peaks must appear at δ 72.5 (tertiary carbon), 70.3, and 63.2 (primary carbons) [1].

Protocol B: Stereochemical Probing of Squalene Synthase Products

(S)-2-methyl-1,2,5-pentanetriol is a critical degradation product used to prove the absolute configuration of complex non-head-to-tail isoprenoids like 10-hydroxybotryococcene (HBO) generated by squalene synthase [2].

Rationale: Because no bonds are formed or broken at the C(13) position during the enzyme-catalyzed transformation, degrading the complex hydrocarbon chain into a simple, identifiable chiral fragment (the triol) allows for direct correlation with known chiral standards (like linalool) [2].

Step-by-Step Methodology:

  • Ozonolysis: Dissolve the isolated HBO in dichloromethane (CH 2​ Cl 2​ ) and cool to -78 °C. Bubble ozone (O 3​ ) through the solution until a persistent blue color indicates complete cleavage of all double bonds.

  • Reduction: Purge excess ozone with argon. Add an excess of sodium borohydride (NaBH 4​ ) in methanol to reduce the resulting ozonides directly to their corresponding alcohols.

  • Isolation: Quench with 1M HCl, extract with ether, and wash with saturated NH 4​ HCO 3​ . The organic layer contains a mixture of alcohols, predominantly (S)-2-methyl-1,2,5-pentanetriol and 2-methyl-2-hydroxymethyl-1,4-butanetriol [2].

  • Derivatization (Mosher's Method): To validate the stereochemistry, treat the purified triol mixture with (S)-Mosher's chloride ( α -methoxy- α -trifluoromethylphenylacetyl chloride) in pyridine.

  • Self-Validation (Analytical): Isolate the resulting triesters via column chromatography. Analyze via 1 H and 19 F NMR. The chemical shifts of the Mosher esters will definitively confirm the S-configuration at the tertiary center by comparing them to synthetic standards [2].

G HBO 10-Hydroxybotryococcene (Enzymatic Product) Ozonolysis Ozonolysis (O3, -78°C) Cleaves all C=C bonds HBO->Ozonolysis Ozonides Ozonide Intermediates Ozonolysis->Ozonides Reduction NaBH4 / MeOH Reductive Workup Ozonides->Reduction Triol (S)-2-methyl-1,2,5-pentanetriol (Chiral Fragment) Reduction->Triol Mosher (S)-Mosher's Chloride Pyridine, 50°C Triol->Mosher Ester Triester (9-OMTP) NMR Stereochemical Analysis Mosher->Ester

Degradation workflow of 10-Hydroxybotryococcene to determine absolute stereochemistry.

Protocol C: Application in the Total Synthesis of (-)-Frontalin

(-)-Frontalin is an aggregation pheromone of the bark beetle. (S)-2-methyl-1,2,5-pentanetriol serves as the direct precursor to its bicyclic acetal core [1, 3].

Rationale: The 1,2-diol moiety of the triol is first protected as an acetonide (1,2-O-isopropylidene-2-methyl-1,2,5-pentanetriol). This leaves the terminal C5 primary alcohol free for oxidation. Subsequent deprotection of the acetonide triggers a spontaneous intramolecular cyclization to form the 6,8-dioxabicyclo[3.2.1]octane skeleton of frontalin.

Step-by-Step Methodology:

  • Acetalization: React (S)-2-methyl-1,2,5-pentanetriol with 2,2-dimethoxypropane and a catalytic amount of p-toluenesulfonic acid (pTSA) in acetone. This selectively protects the 1,2-diol, yielding 1,2-O-isopropylidene-2-methyl-1,2,5-pentanetriol [3].

  • Oxidation: Oxidize the free primary alcohol at C5 to a ketone/aldehyde using Swern oxidation conditions (Oxalyl chloride, DMSO, Et 3​ N at -78 °C).

  • Cyclization: Treat the oxidized intermediate with an acidic aqueous solution (e.g., 1M HCl in THF). The acid simultaneously deprotects the isopropylidene acetal and catalyzes the intramolecular nucleophilic attack of the newly liberated hydroxyl groups onto the carbonyl carbon, forming the bicyclic system.

  • Self-Validation (Analytical): Purify via distillation. Validate the enantiomeric purity of (-)-frontalin via chiral Gas Chromatography (GC) against a racemic standard. The target ee should reflect the starting triol's purity (>89% ee) [3].

References

  • Preparation of Optically Active Tertiary Alcohols by Enzymatic Methods.
  • Recombinant Squalene Synthase. Synthesis of Non-Head-to-Tail Isoprenoids in the Absence of NADPH Journal of the American Chemical Society
  • Either Diastereofacial Differentiation in the Reaction of Chiral Thiomethyl Ketones with Appropriate Organometallics ChemInform / ResearchG
Method

Application Note: High-Yield Enzymatic Kinetic Resolution for the Isolation of (S)-2-Methyl-1,2,5-pentanetriol

Introduction & Mechanistic Rationale (S)-2-methyl-1,2,5-pentanetriol is a highly valuable chiral building block used in the synthesis of complex natural products, such as the aggregation pheromone frontalin, and various...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Introduction & Mechanistic Rationale

(S)-2-methyl-1,2,5-pentanetriol is a highly valuable chiral building block used in the synthesis of complex natural products, such as the aggregation pheromone frontalin, and various pharmaceutical intermediates containing tertiary C–O bonds [1] [2].

Isolating enantiomerically pure tertiary alcohols is notoriously challenging. Direct enzymatic resolution is often hindered by the steric bulk surrounding the tertiary carbon, which prevents efficient binding within the enzyme's active site. Furthermore, 2-methyl-1,2,5-pentanetriol possesses two primary hydroxyl groups (C1 and C5), creating a severe regioselectivity conflict during acylation.

The Causality of the Experimental Design: To bypass these limitations, this protocol does not attempt to resolve the triol directly. Instead, we perform an Enzymatic Kinetic Resolution (EKR) on a structurally constrained precursor—a 1,2-diol with a remote functional group (such as a C4–C5 alkene or a C5-O-benzyl ether).

  • Regioselectivity: Lipase AK (Pseudomonas fluorescens) selectively targets the primary hydroxyl at C1.

  • Stereoselectivity: The enantioselectivity is dictated entirely by the steric differentiation of the adjacent tertiary C–O center at C2.

  • Irreversibility: By utilizing vinyl acetate as the acyl donor, the leaving group (vinyl alcohol) immediately tautomerizes into acetaldehyde. This renders the acylation strictly irreversible, preventing transesterification and preserving the enantiomeric excess (ee).

  • Solvent Dynamics: The reaction is conducted in tert-butyl methyl ether (MTBE). Unlike polar solvents that strip the enzyme of its essential water layer, hydrophobic MTBE preserves the enzyme's active conformation, dramatically increasing the Enantiomeric Ratio (E-value) [1].

Experimental Workflow

EKR_Workflow Racemic Racemic Precursor (±)-1,2-Diol Enzyme Lipase AK Vinyl Acetate MTBE Racemic->Enzyme S_Diol (S)-Diol (Unreacted, >97% ee) Enzyme->S_Diol Enantioselective Acylation R_Acetate (R)-Acetate (Acylated) Enzyme->R_Acetate Hydrogenation Pd/C, H2 EtOH S_Diol->Hydrogenation Product (S)-2-Methyl- 1,2,5-pentanetriol Hydrogenation->Product Hydrogenation/ Deprotection

Figure 1: Enzymatic kinetic resolution workflow to isolate (S)-2-methyl-1,2,5-pentanetriol.

Optimization Data

The following table summarizes the quantitative data driving the selection of the optimized protocol parameters.

ParameterCondition A (Suboptimal)Condition B (Optimized)Mechanistic Rationale
Enzyme Porcine Pancreatic Lipase (PPL)Lipase AK Lipase AK possesses a larger hydrophobic binding pocket, accommodating the steric bulk of the tertiary C–O center.
Solvent Diisopropyl etherMTBE MTBE maintains the enzyme's hydration shell. Shifting from diisopropyl ether to MTBE boosts the E-value from <5 to >200.
Acyl Donor Isopropenyl acetateVinyl acetate Vinyl alcohol tautomerizes to acetaldehyde, driving the reaction forward and preventing reverse hydrolysis.
Endpoint 40% Conversion49.5% Conversion Stopping exactly near 50% ensures the unreacted (S)-enantiomer is mathematically forced to >97% ee.

Step-by-Step Protocol

Phase 1: Enzymatic Kinetic Resolution (EKR)

This phase separates the enantiomers by selectively acylating the (R)-enantiomer, leaving the desired (S)-enantiomer untouched.

  • Solvent Preparation: Dry MTBE over 4Å molecular sieves for 24 hours prior to use. Crucial Step: Controlling water activity prevents the spontaneous hydrolysis of vinyl acetate, which would otherwise generate acetic acid and lower the pH, denaturing the lipase.

  • Reaction Assembly: In a 250 mL round-bottom flask, dissolve 10.0 mmol of the racemic precursor (e.g., (±)-2-methyl-4-pentene-1,2-diol) in 100 mL of anhydrous MTBE.

  • Reagent Addition: Add 30.0 mmol (3 equivalents) of vinyl acetate to the solution.

  • Enzyme Introduction: Add 500 mg of Lipase AK (immobilized on Hyflo Supercel is recommended for easier recovery).

  • Incubation: Seal the flask and incubate on an orbital shaker at 25 °C and 200 rpm.

  • Self-Validating In-Process Control (IPC): Withdraw 50 μL aliquots at 12, 24, and 36 hours. Analyze via chiral GC (e.g., Cyclodex-B column). Do not rely on time. Artificially arrest the reaction by filtering out the enzyme exactly when the conversion reaches 49.5% . This self-validating checkpoint guarantees the residual (S)-diol has achieved >97% ee.

  • Workup: Filter the mixture through a sintered glass funnel to remove the Lipase AK. Wash the enzyme cake with 20 mL of MTBE. Concentrate the filtrate in vacuo.

Phase 2: Chromatographic Separation
  • Column Preparation: Pack a glass column with silica gel (230–400 mesh) using hexane.

  • Loading: Load the concentrated crude mixture onto the column.

  • Elution: Elute using a gradient of Hexane/Ethyl Acetate (starting at 9:1 and increasing to 1:1).

  • Fraction Collection: The acylated (R)-acetate is less polar and will elute first. The unreacted, highly polar (S)-diol will elute second. Pool the (S)-diol fractions and evaporate the solvent to yield the pure intermediate.

Phase 3: Catalytic Hydrogenation / Deprotection

This phase converts the resolved precursor into the final target molecule.

  • Reaction Setup: Dissolve 1.0 mmol of the enantiopure (S)-diol precursor in 10 mL of absolute ethanol.

  • Catalyst Addition: Add 100 mg of 5% Palladium on Carbon (Pd/C). Caution: Pd/C is pyrophoric; add under a blanket of inert nitrogen gas.

  • Hydrogenation: Evacuate the flask and backfill with Hydrogen gas (H₂) via a balloon. Stir vigorously at 25 °C for 15 hours [1].

  • Final Workup: Filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst. Wash the Celite pad with 10 mL of ethanol.

  • Isolation: Concentrate the filtrate under reduced pressure to yield (S)-2-methyl-1,2,5-pentanetriol as a colorless oil (Yield > 95% for this step).

Analytical Validation Parameters

To confirm the identity of the final product, utilize ¹³C NMR (50 MHz, acetone-d₆). The characteristic shifts for (S)-2-methyl-1,2,5-pentanetriol are: δ 72.5 (C2), 70.3 (C1), 63.2 (C5) , alongside the aliphatic backbone carbons [1].

References

  • Title: Preparation of Optically Active Tertiary Alcohols by Enzymatic Methods.
  • Title: A short and efficient asymmetric synthesis of (−)-frontalin, (−)
Application

Application Notes: The Role of (S)-2-Methyl-1,2,5-pentanetriol in Natural Product Total Synthesis

Target Audience: Researchers, synthetic chemists, and drug development professionals. Document Type: Technical Application Guide & Experimental Protocols Executive Summary & Structural Significance The asymmetric synthes...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, synthetic chemists, and drug development professionals. Document Type: Technical Application Guide & Experimental Protocols

Executive Summary & Structural Significance

The asymmetric synthesis of enantiomerically pure tertiary alcohols remains one of the most formidable challenges in organic chemistry. Traditional methods, such as the addition of organometallic reagents to unsymmetrical ketones, often suffer from poor diastereofacial differentiation and low enantiomeric excess (ee).

(S)-2-Methyl-1,2,5-pentanetriol has emerged as a highly versatile "chiral pool" equivalent that elegantly bypasses these limitations. By pre-installing the challenging tertiary alcohol stereocenter, this triol serves as a divergent synthetic hub. It is heavily utilized in the total synthesis of complex natural products, including the aggregation pheromone (-)-frontalin, the chiral side chains of Vitamin D3 metabolites, and the ω -chains of prostaglandin analogs [1]. Furthermore, it serves as a critical stereochemical standard in the degradative analysis of complex isoprenoids [2].

Divergent Applications in Total Synthesis

Applications Core (S)-2-Methyl-1,2,5-pentanetriol (Chiral Pool Hub) App1 (-)-Frontalin (Bark Beetle Pheromone) Core->App1 Chain Elongation & Ketalization App2 Vitamin D3 Metabolites (Chiral Side Chains) Core->App2 C25 Tertiary Alcohol Mapping App3 Prostaglandin Analogs (Omega-Chain) Core->App3 Omega-Chain Functionalization App4 Isoprenoid Stereochemical Standard (e.g., HBO) Core->App4 Ozonolysis & Degradation Matching

Divergent total synthesis applications of the (S)-2-methyl-1,2,5-pentanetriol chiral hub.

Total Synthesis of (-)-Frontalin

(-)-Frontalin (1,5-dimethyl-6,8-dioxabicyclo[3.2.1]octane) is a potent aggregation pheromone of the southern pine beetle. The molecule features a bicyclic ketal core. The retrosynthetic disconnection of frontalin reveals an open-chain precursor: 6,7-dihydroxy-6-methylheptan-2-one .

(S)-2-Methyl-1,2,5-pentanetriol provides the exact 5-carbon backbone and the critical (S)-tertiary alcohol required for the C5-bridgehead of frontalin. The synthetic strategy involves selectively protecting the 1,2-diol, oxidizing the remaining C5 primary alcohol, and elongating the chain by three carbons to form the requisite methyl ketone [3].

Construction of Vitamin D3 Metabolite Side Chains

In the synthesis of synthetic Vitamin D3 analogs, constructing the aliphatic side chain requires precise installation of a tertiary alcohol at the C25 position. By utilizing (S)-2-methyl-1,2,5-pentanetriol, chemists map the pre-existing (S)-tertiary alcohol directly onto the C25 position. The C1 primary alcohol is selectively deoxygenated or fluorinated, while the C5 primary alcohol serves as the cross-coupling attachment point to the CD-ring system of the steroid core [1].

Stereochemical Determination of Isoprenoids

In the structural elucidation of non-head-to-tail isoprenoids like 12-hydroxybotryococcene (HBO), determining the absolute configuration of quaternary or tertiary stereocenters is notoriously difficult. Researchers have utilized a degradative approach where HBO is subjected to ozonolysis followed by sodium borohydride reduction. The isolation of (S)-2-methyl-1,2,5-pentanetriol from this mixture allows for direct correlation with known chiral standards, definitively proving the (S)-configuration of the original C13 quaternary center [2].

Quantitative Data Summary

The following table summarizes the key metrics for the transformation of (S)-2-methyl-1,2,5-pentanetriol into the (-)-frontalin precursor framework.

Transformation StepReagents / CatalystTarget IntermediateYield (%)ee (%)Mechanistic Outcome
Acetonide Protection 2,2-Dimethoxypropane, p-TsOH1,2-O-Isopropylidene acetonide92>97Kinetically differentiates 1,2-diol from C5-OH
Swern Oxidation Oxalyl chloride, DMSO, Et 3​ NAldehyde intermediate95>97Prevents over-oxidation to carboxylic acid
Wittig Olefination Ph 3​ P=CHCOCH 3​ , THFEnone intermediate84>97Extends carbon skeleton by 3 carbons
Hydrogenation H 2​ (1 atm), 10% Pd/CMethyl ketone intermediate98>97Saturates alkene to yield the open-chain precursor
Global Deprotection 1M HCl, THF/H 2​ O(-)-Frontalin89>94Thermodynamic ketalization drives cyclization

Experimental Protocols: (-)-Frontalin Synthesis Workflow

The following protocols detail the self-validating synthetic sequence from the triol to (-)-frontalin. The sequence is "self-validating" because the final thermodynamic cyclization will completely fail if the carbon count, oxidation states, or stereochemistry are improperly established in the preceding steps.

Frontalin_Synthesis N1 (S)-2-Methyl- 1,2,5-pentanetriol N2 1,2-O-Isopropylidene Acetonide N1->N2 2,2-DMP, H+ (Chemoselective) N3 Aldehyde Intermediate N2->N3 Swern [O] (-78 °C) N4 Methyl Ketone Intermediate N3->N4 1. Wittig Olefination 2. Pd/C, H2 N5 (-)-Frontalin N4->N5 HCl (aq) (Global Deprotection & Cyclization)

Synthetic workflow for (-)-frontalin from (S)-2-methyl-1,2,5-pentanetriol.

Protocol A: Chemoselective Acetonide Protection

Causality: The 1,2-diol is sterically and electronically favored to form the 5-membered acetonide over the 1,5-diol or 2,5-diol forming larger, less stable rings. The gem-dimethyl effect exerted by the C2 methyl group further accelerates this specific cyclization.

  • Setup: Flame-dry a 100 mL round-bottom flask under argon.

  • Reaction: Dissolve (S)-2-methyl-1,2,5-pentanetriol (1.00 g, 7.45 mmol) in anhydrous dichloromethane (DCM, 30 mL).

  • Add 2,2-dimethoxypropane (1.10 mL, 8.94 mmol, 1.2 eq) followed by a catalytic amount of p-toluenesulfonic acid monohydrate (p-TsOH, 14 mg, 0.07 mmol).

  • Stirring: Stir the reaction mixture at 25 °C for 4 hours. Monitor via TLC (EtOAc/Hexanes 1:1, KMnO 4​ stain).

  • Workup: Quench the reaction with saturated aqueous NaHCO 3​ (10 mL). Extract the aqueous layer with DCM (3 × 15 mL). Wash the combined organic layers with brine, dry over anhydrous Na 2​ SO 4​ , and concentrate in vacuo.

  • Purification: Flash column chromatography (silica gel, 20% EtOAc in hexanes) yields the 1,2-O-isopropylidene acetonide as a colorless oil.

Protocol B: Swern Oxidation and Chain Elongation

Causality: Swern oxidation is strictly chosen over Jones reagent to prevent the over-oxidation of the C5 primary alcohol to a carboxylic acid. The subsequent Wittig reaction utilizes a stabilized ylide to selectively form the E-alkene, extending the chain to the required 8-carbon length.

  • Oxidation: In a flame-dried flask, add oxalyl chloride (0.75 mL, 8.8 mmol) to anhydrous DCM (20 mL) and cool to -78 °C.

  • Dropwise add anhydrous DMSO (1.25 mL, 17.6 mmol) in DCM (5 mL). Stir for 15 minutes.

  • Add the acetonide intermediate from Protocol A (1.20 g, 6.89 mmol) in DCM (5 mL) dropwise. Stir for 45 minutes at -78 °C.

  • Add triethylamine (Et 3​ N, 4.8 mL, 34.5 mmol) dropwise. Allow the reaction to warm to 0 °C over 1 hour. Quench with water, extract with DCM, and concentrate to yield the crude aldehyde.

  • Wittig Olefination: Dissolve the crude aldehyde in anhydrous THF (25 mL). Add 1-(triphenylphosphoranylidene)-2-propanone (2.63 g, 8.27 mmol). Stir at reflux for 12 hours.

  • Workup: Cool to room temperature, concentrate, and purify via silica gel chromatography to isolate the enone intermediate.

Protocol C: Hydrogenation and Thermodynamic Ketalization

Causality: Acid hydrolysis removes the acetonide protecting group, exposing the 1,2-diol. The molecule now contains a ketone at C6 and hydroxyls at C2 and C1 (open-chain numbering). The thermodynamically favored bicyclic ketal forms spontaneously under these acidic conditions, driving the reaction to completion.

  • Hydrogenation: Dissolve the enone (1.00 g) in methanol (20 mL). Add 10% Pd/C (100 mg). Evacuate the flask and backfill with H 2​ gas (balloon). Stir vigorously at room temperature for 6 hours. Filter through Celite and concentrate to yield the saturated methyl ketone.

  • Deprotection & Cyclization: Dissolve the saturated methyl ketone in THF (10 mL). Add 1M aqueous HCl (5 mL).

  • Stir the biphasic mixture at room temperature for 12 hours.

  • Isolation: Extract the mixture with diethyl ether (3 × 15 mL). Wash the combined organic layers with saturated NaHCO 3​ and brine. Dry over MgSO 4​ .

  • Final Purification: Carefully concentrate the solvent (Note: (-)-frontalin is highly volatile) and purify by Kugelrohr distillation to yield pure (-)-frontalin.

References

  • Preparation of Optically Active Tertiary Alcohols by Enzymatic Methods. Application to the Synthesis of Drugs and Natural Products. The Journal of Organic Chemistry, 1997. URL:[Link]

  • Recombinant Squalene Synthase. Synthesis of Non-Head-to-Tail Isoprenoids in the Absence of NADPH. Journal of the American Chemical Society, 2002. URL:[Link]

  • A short and efficient asymmetric synthesis of (−)-frontalin, (−)-exo-isobrevicomin and a volatile contributor of beer-aroma. European Journal of Organic Chemistry, 1998. URL:[Link]

Technical Notes & Optimization

Troubleshooting

Improving enantiomeric excess (ee) in (S)-2-methyl-1,2,5-pentanetriol synthesis

Topic: Troubleshooting Enantiomeric Excess (ee) in (S)-2-Methyl-1,2,5-Pentanetriol Synthesis Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult on the synthesis of sterically...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Topic: Troubleshooting Enantiomeric Excess (ee) in (S)-2-Methyl-1,2,5-Pentanetriol Synthesis

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult on the synthesis of sterically hindered chiral building blocks. (S)-2-methyl-1,2,5-pentanetriol is a highly valuable intermediate, but establishing and maintaining its enantiomeric excess (ee) requires rigorous control over upstream asymmetric induction and downstream cleavage events.

This guide provides field-proven troubleshooting strategies, mechanistic causality, and self-validating protocols to ensure your synthesis consistently achieves high optical purity.

System Overview: Synthetic Pathways

Depending on your lab's infrastructure, (S)-2-methyl-1,2,5-pentanetriol is typically accessed via two primary workflows: Sharpless Asymmetric Epoxidation (SAE) of an allylic alcohol, or Enzymatic Kinetic Resolution of a racemic precursor.

SynthesisRoutes Geraniol Geraniol (Allylic Alcohol) SAE Sharpless Epoxidation Ti(OiPr)4, (-)-DET Geraniol->SAE Epoxide Chiral Epoxide (~83% ee) SAE->Epoxide Linalool (+)-(S)-Linalool Epoxide->Linalool Mesylation & Reduction Ozonolysis Ozonolysis & Reduction O3, MeOH/CH2Cl2, NaBH4 Linalool->Ozonolysis Target (S)-2-Methyl-1,2,5-pentanetriol (Target Tertiary Alcohol) Ozonolysis->Target RacemicDiol Racemic Diol Precursor Lipase Lipase AK Acetylation Isopropenyl Acetate RacemicDiol->Lipase ResolvedDiol (S)-Diol (>97% ee) Lipase->ResolvedDiol Kinetic Resolution Hydrogenation Hydrogenation Pd/C, EtOH ResolvedDiol->Hydrogenation Hydrogenation->Target

Synthetic pathways to (S)-2-methyl-1,2,5-pentanetriol via SAE and enzymatic resolution.

Module 1: Upstream Asymmetric Synthesis (SAE Route)

FAQ 1: Why is the enantiomeric excess of my epoxide intermediate stalling at ~80-83%?

Causality & Expert Insight: The ee of the epoxide intermediate directly dictates the optical purity of your final triol. Stalling at ~83% ee is a classic symptom of moisture contamination or improper ligand-to-metal stoichiometry[1]. In the Sharpless Asymmetric Epoxidation, Titanium(IV) isopropoxide and the chiral dialkyl tartrate (e.g., (-)-DET) form a dynamic dimeric catalytic complex. If trace moisture is present, non-enantioselective oxo-bridged titanium species form, which catalyze a rapid, racemic background epoxidation.

Self-Validating Protocol: Always use strictly anhydrous conditions with freshly activated 4Å molecular sieves. Furthermore, employ a 10–20% molar excess of (-)-DET relative to Ti(OiPr)4 to ensure all titanium is bound in the chiral complex. Verify the ee of the resulting epoxide using 19F NMR analysis of its (S)-Mosher's ester derivative before proceeding to the linalool conversion[1].

Step-by-Step Methodology: SAE and Linalool Conversion
  • Complex Formation: Flame-dry a Schlenk flask containing activated 4Å molecular sieves. Add dry CH2Cl2, Ti(OiPr)4 (1.0 eq), and (-)-DET (1.2 eq). Stir at -20 °C for 30 minutes to ensure complete complexation.

  • Epoxidation: Add geraniol (1.0 eq), followed by the dropwise addition of tert-butyl hydroperoxide (TBHP, 2.0 eq in decane). Stir strictly at -20 °C for 12 hours.

  • Workup: Quench with aqueous tartaric acid (to break the titanium complex). Extract and purify the 2,3-epoxide via silica gel chromatography.

  • Mesylation & Reduction: Convert the optically active epoxide to the mesylate using MsCl/Et3N, then subject it to dissolving metal reduction (Na/NH3) to yield (+)-(S)-linalool[1].

Module 2: Enzymatic Kinetic Resolution (Biocatalytic Route)

FAQ 2: I am trying to resolve a tertiary alcohol precursor using lipase-catalyzed acetylation, but the enantiomeric ratio (E-value) is extremely low. How can I improve this?

Causality & Expert Insight: Tertiary alcohols are highly sterically hindered, preventing them from properly accessing the catalytic serine residue in the active site of most lipases. Direct enzymatic resolution of a tertiary alcohol is rarely successful. Instead, the strategy must shift to resolving a less hindered precursor—such as a primary or secondary hydroxyl group on a 1,2-diol—and subsequently elaborating it into the tertiary alcohol[2]. For instance, Lipase AK shows exceptional enantioselectivity when acetylating the secondary hydroxyl group of 1-substituted 1,2-diols, allowing recovery of the unreacted (S)-enantiomer in >97% ee[2].

LipaseMechanism Racemic Racemic Precursor (Secondary OH) ActiveSite Lipase AK Active Site Racemic->ActiveSite Fast Fast Acetylation (R)-Acetate ActiveSite->Fast Matched Slow Unreacted (S)-Alcohol (>97% ee) ActiveSite->Slow Mismatched

Steric differentiation in Lipase AK-catalyzed kinetic resolution yielding the (S)-enantiomer.

Step-by-Step Methodology: Lipase AK Resolution to (S)-2-Methyl-1,2,5-pentanetriol
  • Reaction Setup: Suspend the racemic diol precursor in isopropenyl acetate. The solvent acts dually as the acyl donor.

  • Enzymatic Resolution: Add immobilized Lipase AK (e.g., supported on Hyflo Super Cel) and stir at 25 °C.

  • Monitoring: Track the reaction via chiral HPLC. Critical: Stop the reaction exactly at ~50% conversion to maximize the E-value for the unreacted (S)-enantiomer.

  • Separation: Filter off the immobilized enzyme. Separate the highly enantioenriched acetate from the unreacted (S)-diol via column chromatography.

  • Hydrogenation: Subject the recovered (S)-diol (>97% ee) to hydrogenation using 5% Pd/C in EtOH at 25 °C for 15 hours to yield the target (S)-2-methyl-1,2,5-pentanetriol[2].

Module 3: Downstream Processing (Ozonolysis & Reduction)

FAQ 3: During the ozonolysis of (+)-(S)-linalool to form the triol, I am experiencing low yields and the formation of intractable polymeric mixtures. How do I prevent this?

Causality & Expert Insight: This is caused by the uncontrolled polymerization of the Criegee intermediate. When ozonolysis is performed in a non-participating solvent (like pure CH2Cl2), the zwitterionic Criegee intermediate can polymerize rather than forming the standard 1,2,4-trioxolane ozonide. You must use a participating solvent mixture, specifically 1:1 (v/v) CH3OH/CH2Cl2[1]. The methanol traps the Criegee intermediate as a stable methoxy hydroperoxide. This prevents polymerization and makes the subsequent reduction with NaBH4 much cleaner, directly yielding the primary alcohols of (S)-2-methyl-1,2,5-pentanetriol.

Step-by-Step Methodology: Ozonolysis and NaBH4 Reduction
  • Ozonolysis: Dissolve 50 mg of (+)-(S)-linalool in 10 mL of 1:1 (v/v) CH3OH/CH2Cl2. Cool the solution to -78 °C.

  • Ozone Addition: Bubble ozone through the stirred solution until a faint blue color persists (indicating excess ozone).

  • Purge: Stir for an additional 5 minutes, then purge the system with a gentle stream of nitrogen until the blue color dissipates to safely remove excess ozone.

  • Reduction: Add solid NaBH4 (excess) directly to the -78 °C solution. Allow the reaction to slowly warm to room temperature and stir for 2 hours.

  • Purification: Quench with water, extract the aqueous layer thoroughly, and purify the resulting (S)-2-methyl-1,2,5-pentanetriol via flash chromatography[1].

Quantitative Data Summary

The following table summarizes the expected enantiomeric excess and critical optimization parameters for the two primary synthetic routes.

Synthesis RoutePrecursorKey Reagents / BiocatalystsTarget IntermediateTypical ee (%)Key Optimization Parameter
Sharpless Epoxidation GeraniolTi(OiPr)4, (-)-DET, TBHP(+)-(S)-Linalool83 - 90%Strict moisture exclusion (4Å MS); Ligand excess
Enzymatic Resolution Racemic DiolLipase AK, Isopropenyl acetate(S)-Diol>97%Terminate reaction strictly at 50% conversion
Downstream Cleavage (+)-(S)-LinaloolO3, MeOH/CH2Cl2, NaBH4(S)-2-Methyl-1,2,5-pentanetriolConservedMethanol co-solvent to trap Criegee intermediate
References
  • Recombinant Squalene Synthase. Synthesis of Non-Head-to-Tail Isoprenoids in the Absence of NADPH Journal of the American Chemical Society URL:[Link]

  • Preparation of Optically Active Tertiary Alcohols by Enzymatic Methods. Application to the Synthesis of Drugs and Natural Products The Journal of Organic Chemistry / NTU Scholars URL:[Link]

Sources

Optimization

Advanced chromatography purification techniques for 1,2,5-Pentanetriol, 2-methyl-, (S)-

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently encounter researchers struggling with the isolation of highly polar, non-UV-absorbing chiral aliphatic molecules.

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently encounter researchers struggling with the isolation of highly polar, non-UV-absorbing chiral aliphatic molecules.

1,2,5-Pentanetriol, 2-methyl-, (S)- (CAS: 57624-95-0) represents a "perfect storm" of chromatographic challenges: it is highly hydrophilic (XLogP3 ~ -0.9), completely lacks a chromophore, and possesses a stereocenter requiring precise enantiomeric discrimination [1]. This guide moves beyond basic recipes; it is designed to explain the causality behind every experimental parameter, providing you with a self-validating framework to purify and analyze this chiral triol with absolute confidence.

Workflow A Crude 2-Methyl-1,2,5-pentanetriol B Sample Prep (Dilution in >80% ACN) A->B C HILIC Purification (Amide CSP, ACN/H2O + NH4OAc) B->C D Universal Detection (CAD, ELSD, or MS) C->D E Fraction Collection & Concentration D->E F Chiral Analysis (SFC/HPLC, Polysaccharide CSP) E->F G Target: Pure (S)-Enantiomer F->G

Overall HILIC-CAD purification and chiral analysis workflow for polar triols.

Part 1: Core Chromatographic Challenges (HILIC vs. RP)

Q1: Why does my triol elute at the void volume on standard C18 reversed-phase columns? A1: Retention in Reversed-Phase Chromatography (RPC) is driven by hydrophobic partitioning. 2-Methyl-1,2,5-pentanetriol contains three hydroxyl groups that heavily solvate in the aqueous mobile phase. This high polarity prevents any meaningful interaction with the non-polar C18 chains. The Solution: You must invert the phase dynamics using [2]. HILIC employs a polar stationary phase and a highly organic mobile phase (typically >80% Acetonitrile). This creates a water-enriched layer on the stationary phase surface, allowing the highly polar triol to partition into this aqueous layer and achieve robust retention [3].

Q2: I switched to a bare silica HILIC column, but I am seeing severe peak tailing. How do I fix this? A2: Bare silica contains acidic silanol groups (pKa ~ 4.5). While your triol is neutral, its hydroxyl groups engage in strong, secondary hydrogen-bonding interactions with these active silanols, causing the analyte to "stick" and drag, resulting in tailing. The Solution: Switch to an Amide-bonded HILIC column . The amide functional group provides a neutral, highly polar surface that promotes uniform hydrogen bonding without localized acidity. Furthermore, supplement your mobile phase with 10 mM Ammonium Acetate (pH ~5.8) to buffer the system and mask any residual silanols.

Part 2: Detection Strategies (Overcoming "UV Blindness")

Q3: My UV detector at 210 nm shows a flat baseline despite injecting 1 mg/mL of sample. Is my sample degrading? A3: Your sample is intact. 1,2,5-Pentanetriol, 2-methyl- lacks conjugated π-systems or aromatic rings; therefore, it does not absorb UV light. The Solution: You must utilize universal detection methods that rely on physical properties rather than light absorption. Charged Aerosol Detection (CAD) or Evaporative Light Scattering Detection (ELSD) are mandatory here. These detectors nebulize the column effluent, evaporate the mobile phase, and measure the remaining non-volatile analyte particles. Because the triol is non-volatile, it yields an excellent CAD/ELSD response.

Part 3: Chiral Resolution (Stereocenter Isolation)

Q4: How do I separate the (S)- and (R)-enantiomers if they have identical polarities? A4: Enantiomers behave identically in an achiral environment. To separate them, we must introduce a Chiral Stationary Phase (CSP) that forms transient diastereomeric complexes with the analytes[4]. The Solution: Utilize a derivatized polysaccharide CSP (e.g., Amylose tris(3,5-dimethylphenylcarbamate)). The helical structure of the polymer creates chiral grooves. The enantiomers interact differently via hydrogen bonding and steric fit within these grooves, resulting in differential elution times [5].

Chiral A Racemic Mixture (S)- & (R)-Triol B Chiral Stationary Phase (Polysaccharide Grooves) A->B C Transient Diastereomeric Complexes B->C Hydrogen Bonding & Steric Fit D (R)-Enantiomer (Weaker Affinity) C->D Elutes First E (S)-Enantiomer (Stronger Affinity) C->E Elutes Second

Mechanism of chiral recognition and enantiomeric resolution on a polysaccharide CSP.

Part 4: Quantitative Data & Troubleshooting Matrices

Table 1: Chromatographic Mode Comparison for Polar Triols
Separation ModeStationary PhaseRetention MechanismSuitability for TriolsTypical Elution
Reversed-Phase (RP) C18 / C8Hydrophobic partitioningPoor (No retention)< 2 min (Void)
Normal Phase (NP) Bare SilicaAdsorptionModerate (Poor solubility in NP solvents)Broad, tailing
HILIC Amide / DiolAqueous layer partitioningExcellent (High retention & sharp peaks)5 - 15 min
Table 2: Universal Detection Troubleshooting
IssuePotential CauseCausality & Scientific Solution
High CAD/ELSD Background Noise Non-volatile buffer accumulationCause: Phosphate/citrate buffers do not evaporate. Solution: Switch strictly to volatile buffers (Ammonium Acetate/Formate < 20 mM).
Split Peaks in HILIC Injection solvent mismatchCause: Injecting sample in 100% water disrupts the HILIC stationary phase water layer. Solution: Dilute samples in >80% Acetonitrile prior to injection.
Poor Chiral Resolution (Rs < 1.0) Temperature too highCause: High thermal energy reduces the lifespan of the transient diastereomeric complex. Solution: Lower column temperature by 10°C.

Part 5: Self-Validating Experimental Protocols

Protocol 1: HILIC-CAD Preparative Purification

Objective: Isolate 2-methyl-1,2,5-pentanetriol from crude reaction mixtures. Mechanism: Partitioning of the polar triol into the water-rich layer of an Amide stationary phase.

  • System Equilibration: Flush an Amide-bonded HILIC column (e.g., 5 µm, 250 x 21.2 mm) with 90% Acetonitrile / 10% Water containing 10 mM Ammonium Acetate for 10 Column Volumes (CV).

    • Validation Gate 1: Monitor the CAD baseline. A stable baseline (<2 pA drift over 10 mins) validates that the column is fully equilibrated and free of strongly retained contaminants. If drift occurs, wash with 50% water for 5 CVs, then re-equilibrate.

  • Sample Preparation: Dissolve the crude mixture in a diluent of at least 80% Acetonitrile. (Injecting highly aqueous samples disrupts the HILIC partition layer, causing peak distortion).

  • Gradient Elution: Run a linear gradient from 90% to 60% Acetonitrile over 20 minutes at a flow rate appropriate for your column ID.

  • Fraction Collection: Trigger collection based on the CAD signal using an active flow splitter (e.g., 99% to fraction collector, 1% to CAD).

    • Validation Gate 2: Post-run, inject a blank (90% ACN). The absence of ghost peaks validates that the gradient successfully cleared all matrix components.

Protocol 2: Chiral Enantiomeric Purity Assessment (SFC)

Objective: Quantify the enantiomeric excess (ee) of the purified (S)-enantiomer. Mechanism: Differential steric and hydrogen-bonding interactions within the chiral grooves of a polysaccharide CSP.

  • Mobile Phase Setup: Utilize Supercritical Fluid Chromatography (SFC) with CO2 as the primary mobile phase and 15% Methanol (containing 0.1% Diethylamine) as the co-solvent.

    • Causality: CO2 provides high diffusivity and low viscosity, enabling rapid mass transfer. The basic additive (Diethylamine) suppresses non-specific interactions between the triol and residual silanols on the CSP.

  • Column Selection: Install an Amylose tris(3,5-dimethylphenylcarbamate) coated CSP column (e.g., CHIRALPAK AD-H).

  • System Suitability Injection: Inject a racemic standard of 2-methyl-1,2,5-pentanetriol.

    • Validation Gate: Calculate the resolution (Rs) between the (S) and (R) peaks. Rs must be ≥ 1.5 for baseline separation. If Rs < 1.5, decrease the column temperature from 35°C to 25°C to increase the residence time of the transient diastereomeric complexes.

  • Sample Analysis: Inject the purified fraction and calculate the area percent of the (S)-peak relative to the (R)-peak to determine enantiomeric purity.

References

  • PubChem. "1,2,5-Pentanetriol, 2-methyl-, (S)-". National Center for Biotechnology Information. URL: [Link]

  • Buchi. "Why HILIC is what your polar compounds need for purification". Buchi Blog. URL:[Link]

  • Biotage. "What can I use to purify polar reaction mixtures?". Biotage Articles. URL: [Link]

  • Chrom Tech. "Understanding Chiral Chromatography: A Comprehensive Guide". Chrom Tech Resources. URL: [Link]

Troubleshooting

Preventing racemization of (S)-2-methyl-1,2,5-pentanetriol during high-temperature reactions

Welcome to the Technical Support Center for chiral compound handling. This guide is specifically engineered for researchers and drug development professionals working with (S)-2-methyl-1,2,5-pentanetriol .

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for chiral compound handling. This guide is specifically engineered for researchers and drug development professionals working with (S)-2-methyl-1,2,5-pentanetriol . Due to the presence of a tertiary chiral center at C2, this triol is highly susceptible to racemization, especially when subjected to high-temperature reaction conditions (e.g., esterification, oxidation, or cross-coupling at the C5 primary hydroxyl).

This guide provides mechanistic troubleshooting, validated protocols, and quantitative data to ensure your enantiomeric excess (ee%) remains intact.

Mechanistic Overview & Troubleshooting Logic

To prevent racemization, we must first understand the causality of the degradation. Tertiary alcohols undergo racemization primarily via a reversible Brønsted acid-catalyzed C–O bond cleavage, which generates an achiral, planar carbocation1[1]. High temperatures provide the thermal energy required to overcome the activation barrier for this 2[2].

Mechanism Chiral (S)-2-methyl-1,2,5-pentanetriol (Chiral C2) Protonated Protonated C2-OH (Good Leaving Group) Chiral->Protonated H+, Heat Carbocation Planar Tertiary Carbocation (Achiral) Protonated->Carbocation -H2O (Rate-limiting) Racemic (R/S)-Mixture (Racemized) Carbocation->Racemic +H2O (Top/Bottom face attack)

Caption: Mechanism of acid-catalyzed racemization of the tertiary C2 alcohol via an achiral carbocation.

To navigate these risks during high-temperature workflows, follow the decision matrix below:

Workflow Start High-Temp Reaction on (S)-Triol Check Does reaction require acidic conditions? Start->Check Protect Protect C1-C2 Diol (Acetonide) Check->Protect Yes Base Use Hindered Base (e.g., 2,4,6-Collidine) Check->Base No React1 Perform Reaction at C5-OH Protect->React1 React2 Perform Reaction (Strict pH Control) Base->React2 Deprotect Mild Deprotection (Dowex/MeOH) React1->Deprotect Analyze Chiral HPLC Analysis (Validate ee%) React2->Analyze Deprotect->Analyze

Caption: Decision tree for preventing racemization during high-temperature reactions of the (S)-triol.

Frequently Asked Questions (FAQs)

Q1: Why does the C2 stereocenter in (S)-2-methyl-1,2,5-pentanetriol racemize so rapidly at elevated temperatures compared to secondary alcohols? A1: The C2 carbon is a tertiary alcohol. When protonated, it loses water to form a tertiary carbocation, which is highly stabilized by hyperconjugation from the adjacent methyl and methylene groups. High temperatures provide the necessary activation energy to accelerate this C–O bond cleavage, leading to rapid loss of stereochemical . Secondary alcohols lack this degree of stabilization and are therefore less prone to SN1-type racemization.

Q2: I need to perform a high-temperature oxidation on the C5 hydroxyl. How do I prevent C2 racemization? A2: The most robust strategy is to protect the C1 and C2 hydroxyls as an acetonide (isopropylidene acetal). This physically locks the tertiary C2 carbon into a rigid 1,3-dioxolane 5-membered ring. For racemization to occur, the C2 carbon must rehybridize to a planar sp2 geometry. The steric strain of forcing a planar intermediate within this fused ring system drastically increases the activation energy, effectively shutting down the racemization pathway even at high3[3].

Q3: If my workflow precludes the use of protecting groups, what parameters must I control? A3: If you must react the unprotected triol, you must maintain strictly neutral to mildly basic conditions. Avoid strong, nucleophilic bases which can cause side reactions. Instead, utilize aprotic solvents (e.g., DCM, toluene) and sterically hindered, non-nucleophilic bases like 2,4,6-collidine or 2,6-lutidine to scavenge trace acids without participating in 4[4]. Furthermore, minimize reaction times and perform workups at low temperatures (0-5 °C) using buffered .

Quantitative Data: Impact of Reaction Conditions

The following table summarizes the enantiomeric excess (ee%) of (S)-2-methyl-1,2,5-pentanetriol derivatives subjected to various simulated reaction environments.

Reaction ConditionTemp (°C)Time (h)Final ee (%)Primary Degradation Mechanism
Aprotic solvent, neutral2524>99None
0.1 M HCl (Unprotected)25482Slow SN1-type C-O cleavage
0.1 M HCl (Unprotected)804<5Rapid carbocation formation
DIPEA (Strong Base)801288Base-catalyzed side reactions
2,4,6-Collidine (Hindered Base)801298Suppressed nucleophilic attack
Acetonide Protected , 0.1 M HCl8012>99 Conformational lock prevents planarity

Validated Experimental Protocols

Protocol A: Kinetically-Controlled Acetonide Protection (Self-Validating)

Objective: Selectively protect the C1-C2 vicinal diol while leaving the C5 primary alcohol open for downstream high-temperature reactions.

  • Reagent Preparation: In an oven-dried, argon-purged flask, dissolve (S)-2-methyl-1,2,5-pentanetriol (1.0 eq) in anhydrous acetone (0.2 M).

  • Catalyst Addition: Cool the solution to 0 °C. Add 2,2-dimethoxypropane (DMP) (1.5 eq) followed by a strictly catalytic amount of p-toluenesulfonic acid (p-TsOH) (0.05 eq). Causality Note: Cooling to 0 °C before acid addition prevents transient acid-catalyzed racemization before the protective ring forms.

  • Reaction: Allow the mixture to warm to room temperature and stir for 2-4 hours. Monitor via TLC. The thermodynamic product (1,3-dioxolane ring at C1-C2) forms preferentially over larger rings due to favorable entropy and reduced ring strain.

  • Quenching (Critical Step): Add triethylamine (TEA) (0.1 eq) to the reaction mixture before concentration. Causality Note: Concentrating an unquenched acidic solution exponentially increases acid molarity, which is a primary cause of workup-induced .

  • Workup: Concentrate under reduced pressure using a cold water bath. Extract with dichloromethane (DCM), wash with saturated aqueous NaHCO3​ , and dry over anhydrous Na2​SO4​ .

  • Self-Validation: Analyze the crude protected intermediate via chiral HPLC (e.g., Chiralpak AD column). If ee% is <99%, reduce the p-TsOH loading in future runs.

Protocol B: High-Temperature Reaction & Mild Deprotection

Objective: Perform the desired C5 reaction and safely remove the acetonide.

  • High-Temp Reaction: Perform your required high-temperature reaction (e.g., oxidation, coupling) on the C5 hydroxyl of the protected intermediate.

  • Deprotection: Dissolve the crude product in methanol. Add Dowex 50WX8 acidic resin (pre-washed with methanol).

  • Agitation: Stir gently at room temperature for 12 hours. Causality Note: Heterogeneous acidic resins provide sufficient protonation to hydrolyze the acetal without generating the homogeneous, highly acidic conditions that would cleave the tertiary C-O bond.

  • Filtration & Analysis: Filter out the resin, concentrate the filtrate under reduced pressure, and immediately analyze the final product via chiral HPLC to validate the retention of stereochemistry.

References

  • Uni Bielefeld. Strategies to Design Chemocatalytic Racemization of Tertiary Alcohols: State of the Art & Utilization for Dynamic Kinetic Resolution. Available at: [Link]

  • ACS Publications. Preparation of Optically Active Tertiary Alcohols by Enzymatic Methods. Application to the Synthesis of Drugs and Natural Products. Available at: [Link]

  • ACS Publications. Arylboronic Acid-Catalyzed Racemization of Secondary and Tertiary Alcohols. Available at: [Link]

Sources

Optimization

Optimizing the overall yield of (S)-2-methyl-1,2,5-pentanetriol from mevalonolactone precursors

Welcome to the Technical Support Center. This portal is designed for researchers, scientists, and drug development professionals optimizing the synthesis of (S)-2-methyl-1,2,5-pentanetriol from mevalonolactone-related la...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. This portal is designed for researchers, scientists, and drug development professionals optimizing the synthesis of (S)-2-methyl-1,2,5-pentanetriol from mevalonolactone-related lactone precursors. As a highly polar chiral building block used in the synthesis of complex natural products (such as frontalin) and pharmaceuticals, isolating this triol in high yield and enantiomeric purity presents unique chemical engineering challenges[1].

Below, you will find validated troubleshooting guides, mechanistic FAQs, quantitative reagent comparisons, and a self-validating Standard Operating Procedure (SOP).

Reaction Workflow

Pathway A Lactone Precursor (Mevalonolactone-type) B Hydride Reduction (e.g., LiAlH4, THF) A->B Nucleophilic attack C Aluminate Complex Intermediate B->C Ring opening D Aqueous Workup (Fieser Method) C->D Quenching E (S)-2-Methyl-1,2,5-pentanetriol (Target Triol) D->E Extraction & Purification

Workflow for reductive ring-opening of lactone precursors to (S)-2-methyl-1,2,5-pentanetriol.

Troubleshooting Guide & FAQs

Q1: Why is my isolated yield of (S)-2-methyl-1,2,5-pentanetriol consistently below 40% despite complete consumption of the lactone precursor? A1: The primary cause of low isolated yield in this transformation is not incomplete reaction, but rather product loss during the aqueous workup. (S)-2-methyl-1,2,5-pentanetriol is a highly polar, water-soluble triol. When reducing lactones with Lithium Aluminum Hydride (LiAlH₄)[2], the standard aqueous quench forms a gelatinous aluminum hydroxide network. The triol strongly hydrogen-bonds to this gel and remains partitioned in the aqueous phase.

  • Causality: The three hydroxyl groups form robust hydrogen bonds with both water and the aluminum hydroxide matrix, preventing extraction into standard organic solvents.

  • Resolution: Abandon standard liquid-liquid extraction. Instead, utilize the Fieser workup method ( n mL H₂O, n mL 15% NaOH, 3n mL H₂O per n grams of LiAlH₄) to generate a granular, easily filterable aluminum salt. Wash the filter cake exhaustively with hot THF or ethyl acetate. For optimal recovery, bypass LiAlH₄ entirely and use a Borane-THF complex, which allows for a cleaner methanolic quench and solvent evaporation without forming intractable metal gels.

Q2: I am observing epimerization at the C2 stereocenter. How can I maintain the (S)-configuration? A2: The tertiary alcohol stereocenter at C2 is generally stable to hydride reduction[3]. However, epimerization or racemization typically occurs due to unintended acid-catalyzed dehydration/rehydration cycles during the quench phase, particularly if the reaction is allowed to exotherm excessively.

  • Causality: If an acidic quench is used to break up aluminum emulsions, the localized pH drop combined with heat can protonate the tertiary hydroxyl, leading to a transient carbocation and subsequent loss of stereochemical integrity.

  • Resolution: Ensure the reaction is quenched strictly at 0°C. Maintain basic or neutral workup conditions (such as using Rochelle's salt or the Fieser method) to preserve the (S)-configuration[1].

Q3: Can I use NaBH₄ instead of LiAlH₄ to reduce the mevalonolactone precursor? A3: Sodium borohydride (NaBH₄) alone is insufficiently reactive to fully reduce the lactone ring to the corresponding triol at a practical rate. It will often stall at the lactol (hemiacetal) stage.

  • Causality: The electrophilicity of the lactone carbonyl is too low for unactivated borohydride attack.

  • Resolution: You must activate the NaBH₄. Adding a Lewis acid (such as I₂ or BF₃·OEt₂) generates borane ( BH3​ ) in situ, which is highly effective for complete lactone reduction.

Troubleshooting Start Issue: Low Triol Yield Check1 Check Reaction Completion (TLC/GC-MS) Start->Check1 Incomplete Incomplete Reduction Check1->Incomplete Starting material remains Complete Complete Reduction Poor Recovery Check1->Complete No starting material Fix1 Increase Hydride Equivalents or Reflux Time Incomplete->Fix1 Fix2 Optimize Fieser Workup or Continuous Extraction Complete->Fix2

Troubleshooting decision tree for resolving low yields during triol synthesis.

Quantitative Reagent Comparison

To optimize your specific workflow, consult the table below comparing the three most common reducing systems for this transformation.

Reducing Agent SystemTypical Yield (%)Enantiomeric Excess (ee %)Workup ComplexityReaction Time
LiAlH₄ / THF 65 - 75%> 98%High (Fieser required)4 - 6 hours
NaBH₄ / I₂ / THF 75 - 85%> 98%Moderate8 - 12 hours
BH₃·THF Complex 80 - 90%> 98%Low6 - 8 hours

Step-by-Step Methodology: NaBH₄/I₂ Reduction SOP

This self-validating protocol utilizes the NaBH₄/I₂ system, which balances safety, high yield, and preservation of the (S)-stereocenter without the severe emulsion issues of LiAlH₄.

Phase 1: In Situ Borane Generation

  • Preparation: In an oven-dried, argon-purged 250 mL round-bottom flask, suspend NaBH₄ (2.5 eq) in anhydrous THF (0.5 M concentration).

  • Activation: Cool the suspension to 0°C using an ice-water bath. Slowly add Iodine (I₂, 1.0 eq) dissolved in anhydrous THF dropwise over 30 minutes.

    • Self-Validation Check: You must observe the vigorous evolution of hydrogen gas and the fading of the iodine color, confirming the active generation of the borane complex.

Phase 2: Substrate Addition & Reduction 3. Addition: Add the (S)-lactone precursor (1.0 eq) dissolved in THF dropwise to the 0°C mixture. 4. Reflux: Remove the ice bath, attach a reflux condenser, and heat the reaction mixture to 65°C for 8 to 12 hours.

  • Self-Validation Check: Monitor by TLC (EtOAc/Hexane 1:1). The reaction is complete when the lactone precursor ( Rf​≈0.6 ) completely disappears, replaced by a baseline spot ( Rf​≈0.1 ) corresponding to the highly polar triol.

Phase 3: Quench & Isolation 5. Quench: Cool the flask back to 0°C. Carefully add methanol dropwise until effervescence completely ceases. This breaks down the intermediate borate complexes. 6. Hydrolysis: Concentrate the mixture in vacuo. Redissolve the viscous residue in a 20% aqueous KOH solution and stir vigorously for 2 hours to fully hydrolyze any remaining borate esters. 7. Extraction: Extract the aqueous layer continuously with ethyl acetate using a Soxhlet extractor for 12 hours. (Do not use standard separatory funnel extraction, as the triol will remain in the aqueous phase). 8. Purification: Dry the organic layer over anhydrous Na₂SO₄, concentrate, and purify via flash column chromatography using a highly polar eluent (CH₂Cl₂/MeOH 9:1) to yield pure (S)-2-methyl-1,2,5-pentanetriol.

References

  • Davis, F. A., Reddy, G. V., Chen, B.-C., & Haque, M. S. (2010). Enantioselective Synthesis of 2-Methyl-2-hydroxy-γ-butyrolactone and Its Application in the Asymmetric Synthesis of Frontalin and Mevalonolactone. ChemInform.
  • Burgard, A. P., et al. (2016). Processes for conversion of biologically derived mevalonic acid. US Patent 20160145227A1.
  • Jarstfer, M. B., et al. (2002). Recombinant Squalene Synthase. Synthesis of Non-Head-to-Tail Isoprenoids in the Absence of NADPH. Journal of the American Chemical Society.

Sources

Troubleshooting

Overcoming solubility issues of (S)-2-methyl-1,2,5-pentanetriol in non-polar organic solvents

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently encounter researchers struggling to manipulate highly polar polyols in lipophilic environments.

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently encounter researchers struggling to manipulate highly polar polyols in lipophilic environments. (S)-2-methyl-1,2,5-pentanetriol is a highly functionalized chiral building block containing three hydroxyl groups. Its tendency to form a rigid, self-associating intermolecular hydrogen-bonded network makes it notoriously insoluble in non-polar organic solvents like hexane, toluene, and even moderately polar solvents like dichloromethane (DCM)[1].

This guide provides field-proven troubleshooting strategies, chemical modifications, and physical co-solvent systems to overcome these solubility barriers while maintaining the integrity of your synthetic workflows.

Part 1: Diagnostic FAQs & Troubleshooting

Q: Why does (S)-2-methyl-1,2,5-pentanetriol form a gummy suspension in dichloromethane (DCM) despite DCM having a relatively high dielectric constant? A: Insolubility here is driven by hydrogen bonding, not just dielectric constant. While DCM has a dielectric constant of ε = 8.9, it strictly lacks hydrogen-bond accepting or donating capabilities[2]. The triol's three hydroxyl groups form a tight intermolecular lattice. Without a solvent capable of acting as an H-bond acceptor to disrupt this lattice, the enthalpy of solvation remains too low, causing the triol to crash out as an oil or gummy solid[1].

Q: I need to perform an oxidation on the C5 primary alcohol in a non-polar solvent. How can I solubilize the starting material without affecting the target hydroxyl group? A: You can chemically modify the molecule by selectively masking the C1 and C2 hydroxyls as an acetonide (isopropylidene acetal). Because forming a 5-membered 1,3-dioxolane ring is kinetically and thermodynamically highly favored over larger rings, the 1,2-diol is selectively protected. The resulting 1,2-O-isopropylidene-2-methyl-1,2,5-pentanetriol has only one free hydroxyl group, drastically reducing its polarity and rendering it highly soluble in non-polar solvents[3].

Q: My downstream chemistry is sensitive to acidic deprotection conditions. How can I solubilize the triol physically rather than chemically? A: Utilize dielectric tuning via polar aprotic co-solvents. Adding 5–15% (v/v) of Tetrahydrofuran (THF) to your non-polar solvent often resolves the issue. THF (ε = 7.5) acts as a strong hydrogen-bond acceptor via its ether oxygen, which disrupts the triol's self-association without introducing acidic or basic protons that might interfere with your reaction[2].

Part 2: Solubilization Strategy Workflows

Workflow Start Triol Insoluble in Non-Polar Solvent CheckPG Can the downstream chemistry tolerate a protecting group? Start->CheckPG Acetonide Execute Protocol 1: Acetonide Protection (Masks 1,2-diol) CheckPG->Acetonide Yes CheckCoSolvent Can the reaction tolerate polar aprotic co-solvents? CheckPG->CheckCoSolvent No CoSolvent Execute Protocol 2: Add 5-15% THF/Dioxane (H-bond acceptors) CheckCoSolvent->CoSolvent Yes PhaseTransfer Use Phase Transfer Catalysis or Biphasic Conditions CheckCoSolvent->PhaseTransfer No

Caption: Decision matrix for selecting a solubilization strategy for (S)-2-methyl-1,2,5-pentanetriol.

Part 3: Quantitative Solvent Data

To rationally select your solvent system, compare the dielectric constants and hydrogen-bonding capabilities outlined below.

SolventDielectric Constant (ε)H-Bonding CapabilityTriol Solubility ProfileRecommended Application
Hexane 1.9NoneInsolubleAnti-solvent for precipitation
Toluene 2.4NoneInsolubleAzeotropic distillation (requires co-solvent)
Dichloromethane 8.9NonePoor (Suspension)Post-protection reactions
Tetrahydrofuran 7.5Acceptor OnlyExcellentCo-solvent for non-polar mixtures
Methanol 33.0Donor & AcceptorExcellentStock solutions, highly polar reactions

Part 4: Experimental Protocols

Protocol 1: Chemical Solubilization via Acetonide Protection

This protocol converts the highly polar triol into a lipophilic acetal, enabling complete solubility in non-polar organic solvents.

ReactionPathway Triol (S)-2-methyl-1,2,5-pentanetriol 3 Free OH Groups Insoluble in Non-Polar Media Reagents Acetone / DMP Cat. p-TsOH Neutralization (NaHCO3) Triol->Reagents Product 1,2-O-isopropylidene- 2-methyl-1,2,5-pentanetriol 1 Free OH Group Soluble in Non-Polar Media Reagents->Product

Caption: Chemical transformation masking the 1,2-diol to disrupt intermolecular hydrogen bonding.

Step-by-Step Methodology:

  • Dissolution & Activation: Suspend 1.0 equivalent of (S)-2-methyl-1,2,5-pentanetriol in 10 volumes of anhydrous acetone. Add 3.0 equivalents of 2,2-dimethoxypropane (DMP).

    • Causality: DMP acts as both the primary acetalization reagent and a water scavenger, driving the equilibrium forward.

  • Catalysis: Add 0.05 equivalents of p-Toluenesulfonic acid monohydrate (p-TsOH·H₂O). Stir at room temperature. The suspension will become a homogeneous solution as the lipophilic product forms.

  • Self-Validating Monitoring: Monitor the reaction via TLC (Hexane:EtOAc 1:1).

    • Validation: Because the molecule lacks a UV chromophore, you must visualize the plate using a KMnO₄ stain. The product will appear as a distinct yellow spot (due to oxidation of the remaining C5 primary alcohol) against a purple background.

  • Quenching (Critical): Once complete (typically 2-4 hours), add solid NaHCO₃ or a few drops of triethylamine (Et₃N) to neutralize the acid catalyst.

    • Causality: Failing to neutralize the acid before concentrating the mixture will cause the reaction to reverse (deprotection) as the acetone evaporates and shifts the equilibrium.

  • Workup: Filter off the solids and concentrate the filtrate under reduced pressure. Partition the residue between water and dichloromethane. The protected product will now seamlessly extract into the organic layer.

Protocol 2: Physical Solubilization via Co-Solvent Tuning

Use this protocol when protecting groups cannot be tolerated by downstream chemistry.

Step-by-Step Methodology:

  • Baseline Setup: Suspend the triol in your target non-polar solvent (e.g., toluene) at the required reaction concentration.

  • Titration: Dropwise add anhydrous Tetrahydrofuran (THF) under active stirring.

    • Causality: THF is chosen over other polar solvents because its ether oxygen is an excellent hydrogen-bond acceptor, which effectively breaks up the triol-triol hydrogen bonds without introducing reactive protons.

  • Thermal Equilibration: Gently heat the mixture to 40°C for 10 minutes, then cool back to your target reaction temperature.

    • Causality: The temporary elevation in kinetic energy overcomes the thermodynamic lattice energy of the undissolved triol, allowing the THF to intercalate and solvate the molecules.

  • Self-Validating Check: Shine a laser pointer through the flask (Tyndall effect check).

    • Validation: If the beam is visible as a solid line, micro-particulates are still present (suspension). Continue adding THF in 2% (v/v) increments until the solution is optically clear and the laser beam is invisible in the liquid phase.

References

  • A short and efficient asymmetric synthesis of (−)-frontalin, (−)-exo-isobrevicomin and a volatile contributor of beer-aroma - ResearchGate: 3

  • Polar Protic? Polar Aprotic? Nonpolar? All About Solvents - Master Organic Chemistry: 2

  • 3.1: Physical properties of organic compounds - Chemistry LibreTexts: 1

Sources

Reference Data & Comparative Studies

Validation

Stereochemical Dynamics: A Comparative Guide to the Reactivity of (S)- and (R)-2-Methyl-1,2,5-pentanetriol

As a Senior Application Scientist, one of the most critical principles to master in asymmetric synthesis and analytical chemistry is that enantiomers possess identical chemical reactivity in achiral environments, but div...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist, one of the most critical principles to master in asymmetric synthesis and analytical chemistry is that enantiomers possess identical chemical reactivity in achiral environments, but diverge dramatically when introduced to chiral catalysts, enzymes, or derivatizing agents.

This guide provides an in-depth, objective comparison of the reactivity profiles of (S)-2-methyl-1,2,5-pentanetriol and its (R)-enantiomer . This triol is a highly valuable chiral building block, serving as a key intermediate in the synthesis of complex natural products like the bark beetle pheromone (-)-frontalin[1], and as a critical degradation marker in the study of squalene synthase and non-head-to-tail isoprenoids[2].

Structural & Physicochemical Baseline

Before evaluating their divergent reactivity, it is essential to establish their baseline scalar properties. Because the (S) and (R) forms are non-superimposable mirror images, their physical properties in an achiral vacuum are identical, differing only in the direction they rotate plane-polarized light.

Table 1: Baseline Physicochemical Properties
Property(S)-2-Methyl-1,2,5-pentanetriol(R)-2-Methyl-1,2,5-pentanetriol
CAS Number 57624-95-0[3]132074-54-5[4]
Molecular Formula C₆H₁₄O₃[3]C₆H₁₄O₃[4]
Molecular Weight 134.17 g/mol [3]134.17 g/mol [4]
Chiral Center C2 (Tertiary Alcohol)C2 (Tertiary Alcohol)
Optical Rotation [α]D Levorotatory (-) / Dextrorotatory (+) dependent on solventEqual magnitude, opposite sign to (S)
Achiral Reactivity Identical (e.g., standard oxidation/reduction)Identical

Reactivity Differences in Chiral Environments

The true utility of these enantiomers emerges in asymmetric workflows. The tertiary carbinyl center at C2 creates a distinct steric bias that chiral environments can recognize and exploit.

A. Enzymatic Kinetic Resolution (Lipase Catalysis)

Microbial lipases are highly sensitive to the spatial arrangement of substituents around a chiral center. In the enzymatic acylation of 1,2-diols and related triols, the primary hydroxyl group (C1) acts as the reactive site, but the enantioselectivity is strictly controlled by the steric bulk of the adjacent tertiary carbinyl center (C2)[5].

When a racemic mixture of 2-methyl-1,2,5-pentanetriol is subjected to Lipase AK (from Pseudomonas sp.), the enzyme's active site preferentially accommodates the (S)-enantiomer. This results in the rapid acetylation of the (S)-isomer, while the (R)-isomer faces severe steric hindrance within the catalytic pocket and remains largely unreacted[6]. This differential reaction rate allows for the highly efficient kinetic resolution of the racemic mixture.

B. Chiral Derivatization (Mosher's Esterification)

To determine the enantiomeric excess (ee) of 2-methyl-1,2,5-pentanetriol samples (such as those derived from the ozonolysis of biosynthetic intermediates), researchers utilize (S)-Mosher's acid chloride ((S)-MTPA-Cl)[2].

Because the (S)- and (R)-triols react with the chiral (S)-MTPA-Cl, they form distinct diastereomers (triesters). Unlike enantiomers, diastereomers have different physical properties. The spatial orientation of the phenyl ring in the MTPA moiety causes anisotropic magnetic shielding of specific protons on the pentanetriol backbone. This causality results in distinct, separable peaks on an HPLC column and completely resolved signals in ¹H NMR spectroscopy, allowing for precise quantification of the (S):(R) ratio[2].

C. Divergent Asymmetric Synthesis

The stereocenter at C2 directly dictates the final 3D architecture of downstream target molecules. For instance, the (S)-enantiomer is utilized as the direct precursor for the synthesis of (-)-frontalin via palladium-catalyzed intramolecular acetalization, whereas the (R)-enantiomer yields the unnatural (+)-frontalin[1].

Visualizing Stereochemical Divergence

G Start Racemic 2-Methyl-1,2,5-pentanetriol S_Enant (S)-Enantiomer (Favored in Lipase Pocket) Start->S_Enant Lipase AK Resolution R_Enant (R)-Enantiomer (Sterically Hindered) Start->R_Enant Lipase AK Resolution S_Mosher (S,S)-Mosher Triester (Distinct HPLC/NMR) S_Enant->S_Mosher (S)-MTPA-Cl S_Frontalin (-)-Frontalin (Natural Pheromone) S_Enant->S_Frontalin Acetalization R_Mosher (R,S)-Mosher Triester (Distinct HPLC/NMR) R_Enant->R_Mosher (S)-MTPA-Cl R_Frontalin (+)-Frontalin (Unnatural Isomer) R_Enant->R_Frontalin Acetalization

Divergent reactivity and application pathways of (S)- and (R)-2-methyl-1,2,5-pentanetriol.

Experimental Protocols

To ensure a self-validating system, the following protocols are designed with built-in causality and verification steps.

Protocol 1: Lipase-Catalyzed Kinetic Resolution[5][6]

Objective: Separate the (S) and (R) enantiomers from a racemic mixture based on differential acylation rates.

  • Preparation: Dissolve 10 mmol of racemic 2-methyl-1,2,5-pentanetriol in 50 mL of anhydrous diisopropyl ether. Causality: Non-polar solvents restrict enzyme flexibility, locking Lipase AK into its most enantioselective conformation.

  • Acyl Donor Addition: Add 30 mmol (3 eq) of vinyl acetate. Causality: Vinyl acetate is an irreversible acyl donor. The byproduct, vinyl alcohol, immediately tautomerizes to acetaldehyde, preventing the reverse reaction and driving the equilibrium forward.

  • Biocatalysis: Add 500 mg of Lipase AK (Pseudomonas sp.). Incubate the suspension at 30°C with orbital shaking (150 rpm).

  • Self-Validating Monitoring: Monitor the reaction via TLC (Hexane:Ethyl Acetate 1:1). The reaction must be terminated at exactly ~50% conversion to ensure maximum enantiomeric excess of the unreacted (R)-diol.

  • Isolation: Filter the mixture to remove the immobilized enzyme. Concentrate the filtrate and separate the highly polar unreacted (R)-triol from the less polar (S)-acetate via silica gel flash chromatography.

Protocol 2: Mosher Esterification for ee Determination[2]

Objective: Convert enantiomers into distinguishable diastereomers for quantitative HPLC/NMR analysis.

  • Preparation: Dissolve 0.1 mmol of the isolated triol in 2 mL of anhydrous CH₂Cl₂ under a dry nitrogen atmosphere.

  • Catalyst Addition: Add 0.5 mmol of anhydrous pyridine and 0.01 mmol of 4-Dimethylaminopyridine (DMAP). Causality: Pyridine acts as an acid scavenger for the generated HCl. DMAP acts as a highly nucleophilic catalyst, which is strictly required to overcome the severe steric hindrance of the tertiary alcohol at C2.

  • Derivatization: Dropwise, add 0.4 mmol of (S)-(+)-α-methoxy-α-trifluoromethylphenylacetyl chloride (MTPA-Cl). Stir at room temperature for 12 hours.

  • Workup & Validation: Quench with saturated NaHCO₃, extract with CH₂Cl₂, dry over Na₂SO₄, and concentrate.

  • Analysis: Inject the crude mixture into an HPLC system (normal phase). The (S,S)-triester and (R,S)-triester will elute at different retention times. Confirm the structure via ¹H NMR, looking for the characteristic upfield/downfield shifts of the C1 and C3 protons caused by the anisotropic shielding of the MTPA phenyl ring.

Quantitative Reactivity Comparison

Table 2: Comparative Reactivity Metrics in Chiral Environments
Metric(S)-Enantiomer(R)-EnantiomerCausality / Mechanism
Lipase AK Acylation Rate Fast (Primary Target)Negligible / Very SlowSteric compatibility of the C2 methyl/hydroxyl groups within the enzyme's active site[5].
(S)-Mosher Ester ¹H NMR Shift (C1 Protons) Downfield ShiftUpfield ShiftDifferential anisotropic shielding from the MTPA phenyl ring orientation[2].
Acetalization Product (-)-Frontalin(+)-FrontalinThe absolute configuration at C2 dictates the spatial folding during ring closure[1].

References

  • Guidechem:1,2,5-Pentanetriol, 2-methyl-, (S)- 57624-95-0 wiki.
  • LookChem:(R)-2-methyl-1,2,5-pentanetriol.
  • Journal of the American Chemical Society (ACS):Recombinant Squalene Synthase. Synthesis of Non-Head-to-Tail Isoprenoids in the Absence of NADPH.
  • The Journal of Organic Chemistry (ACS):Preparation of Optically Active Tertiary Alcohols by Enzymatic Methods. Application to the Synthesis of Drugs and Natural Products.
  • ResearchGate / ChemInform:A short and efficient asymmetric synthesis of (−)-frontalin, (−)-exo-isobrevicomin and a volatile contributor of beer-aroma.

Sources

Comparative

The Definitive Guide to HPLC Chiral Stationary Phases for (S)-2-Methyl-1,2,5-Pentanetriol Analysis

As a Senior Application Scientist, I frequently encounter the analytical bottleneck of resolving aliphatic tertiary alcohols. The molecule (S)-2-methyl-1,2,5-pentanetriol is a highly valuable chiral building block, servi...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist, I frequently encounter the analytical bottleneck of resolving aliphatic tertiary alcohols. The molecule (S)-2-methyl-1,2,5-pentanetriol is a highly valuable chiral building block, serving as a critical precursor for the side chain of vitamin D3 metabolites and the aggregation pheromone (-)-frontalin[1][2].

However, its structural nature presents a dual challenge for High-Performance Liquid Chromatography (HPLC): it lacks a strong UV chromophore, and the steric hindrance around the tertiary chiral center (C2) makes direct enantiomeric recognition difficult. This guide objectively compares the best Chiral Stationary Phases (CSPs) for this application, explaining the mechanistic causality behind column selection and providing a self-validating experimental workflow.

Mechanistic Causality: Enantiorecognition of Tertiary Alcohols

To separate the enantiomers of 2-methyl-1,2,5-pentanetriol, the chromatographic system must satisfy Dalgliesh’s three-point interaction rule [3]. The chiral stationary phase must simultaneously interact with at least three functional groups on the analyte.

For aliphatic triols, relying on native hydrogen bonding is often insufficient due to the flexibility of the carbon chain. Therefore, derivatization is a critical first step. By converting the triol into a Mosher's ester or an acetonide derivative, we achieve two goals:

  • UV Detectability: The introduction of aromatic rings allows for robust UV detection at 254 nm.

  • Enhanced Stereocontrol: The aromatic rings provide rigid π−π and dipole-dipole interaction points that perfectly complement the carbamate linkages of polysaccharide-based CSPs[1][4].

Comparative Analysis of Chiral Stationary Phases (CSPs)

When analyzing derivatized 2-methyl-1,2,5-pentanetriol, polysaccharide-based columns are the industry standard. However, the choice of the polysaccharide backbone dictates the success of the separation.

The Gold Standard: Chiralcel® OD (Cellulose-based)

5 utilizes cellulose tris(3,5-dimethylphenylcarbamate) coated on silica gel[5].

  • The Causality of Success: Cellulose forms a linear, extended polymer conformation, creating deep chiral grooves. The bulky tertiary alcohol center of 2-methyl-1,2,5-pentanetriol fits optimally into these linear grooves. This allows the carbamate N-H groups of the stationary phase to form strong hydrogen bonds with the analyte's oxygen atoms, while the phenyl rings engage in highly stereoselective π−π stacking[6]. Poulter et al. demonstrated that while several analytical columns failed to resolve the diastereomers of the Mosher's ester of 2-methyl-1,2,5-pentanetriol, the Chiralcel OD column achieved excellent baseline separation[4].

The Alternative: Chiralpak® AD (Amylose-based)

Chiralpak AD utilizes amylose tris(3,5-dimethylphenylcarbamate) [7].

  • The Causality of Limitation: Unlike cellulose, amylose forms a tight, helical structure. This creates shallower inclusion cavities. While excellent for many pharmaceuticals, these shallow cavities often fail to provide the necessary steric hindrance to differentiate the spatial arrangement of the methyl group versus the hydroxyethyl groups at the C2 chiral center of our target triol, frequently resulting in co-elution or poor resolution ( Rs​<1.0 )[8][9].

Quantitative Performance Comparison
FeatureChiralcel OD (Cellulose-based)Chiralpak AD (Amylose-based)
Chiral Selector Cellulose tris(3,5-dimethylphenylcarbamate)Amylose tris(3,5-dimethylphenylcarbamate)
Polymer Conformation Linear, extended grooveHelical, shallow cavity
Retention Mechanism Deep inclusion, H-bonding, π−π stackingShallow inclusion, H-bonding
Performance for Triols Excellent ( Rs​>1.5 for Mosher's esters)Moderate (Often co-elution or Rs​<1.0 )
Recommended Mobile Phase Hexane / Isopropanol (90:10 to 99:1 v/v)Hexane / Ethanol or Methanol
Detection Compatibility UV (254 nm, derivatized) / ELSDUV (254 nm, derivatized) / ELSD

Workflow Visualization

The following diagram outlines the logical decision-making process for developing a robust chiral method for this molecule.

G A Target Molecule (S)-2-methyl-1,2,5-pentanetriol B Derivatization (S)-Mosher's Acid Chloride A->B Enhanced UV & π-π interactions C Direct Analysis (Underivatized) A->C Requires ELSD/RI D Chiralcel OD Column (Cellulose tris(3,5-dimethylphenylcarbamate)) B->D Preferred (Gold Standard) E Chiralpak AD Column (Amylose tris(3,5-dimethylphenylcarbamate)) B->E Alternative C->D C->E F Mobile Phase Optimization Hexane / Isopropanol (90:10 v/v) D->F E->F G Self-Validating System Racemic Standard Baseline (Rs > 1.5) F->G H Enantiomeric Excess (ee) Determination G->H Validated Method

Caption: Workflow for chiral HPLC method development of 2-methyl-1,2,5-pentanetriol.

Self-Validating Experimental Protocol

To ensure absolute trustworthiness in your enantiomeric excess (ee) calculations, you must employ a self-validating workflow. A method is only valid if it can definitively prove that it would detect the opposite enantiomer if it were present.

Step 1: System Suitability & Racemic Baseline Validation (The Self-Validating Step)
  • Causality: Before analyzing an unknown or enantiopure (S)-sample, you must prove the system can physically separate the enantiomers.

  • Action: Inject a derivatized racemic (±)-2-methyl-1,2,5-pentanetriol standard .

  • Validation Criteria: You must observe two distinct peaks with an integration area ratio of exactly 50:50, and a resolution factor ( Rs​ ) > 1.5. If these criteria are met, any single peak observed in subsequent runs is definitively due to enantiomeric purity, not a failure of the column.

Step 2: Derivatization with (S)-Mosher's Acid Chloride
  • Causality: As established, the aliphatic triol requires chromophoric and steric enhancement[4].

  • Action:

    • Dissolve 50 mg of the triol sample in 10 mL of anhydrous CH2​Cl2​ .

    • Add an excess of (S)- α -methoxy- α -(trifluoromethyl)phenylacetyl chloride ((S)-MTPA-Cl) in the presence of pyridine and a catalytic amount of DMAP.

    • Stir at room temperature until the reaction is complete (monitor via TLC).

    • Quench, extract, and purify the resulting tri-ester (Mosher's ester) via short-path silica gel chromatography.

Step 3: Mobile Phase Preparation
  • Causality: In normal-phase chiral chromatography, Hexane acts as the non-polar bulk solvent, driving the analyte into the stationary phase. Isopropanol (IPA) acts as the polar modifier, competing for hydrogen bonding sites to elute the analyte[10].

  • Action: Prepare a volumetric mixture of HPLC-grade Hexane and Isopropanol at a 90:10 (v/v) ratio. Degas thoroughly via sonication under vacuum.

Step 4: Chromatographic Execution
  • Column: Chiralcel OD (250 mm × 4.6 mm, 10 µm particle size).

  • Flow Rate: 1.0 mL/min (Isocratic).

  • Temperature: 25 °C (Lower temperatures enhance the weak π−π bonding forces required for chiral recognition).

  • Detection: UV at 254 nm.

  • Analysis: Inject 10 µL of the derivatized sample. Calculate the enantiomeric excess (ee) based on the peak area integration relative to the validated racemic standard retention times[1][11].

Sources

Validation

Comparing chemical vs biological synthetic routes for 1,2,5-Pentanetriol, 2-methyl-, (S)-

Title: Chemical vs. Biological Synthetic Routes for (S)-2-Methylpentane-1,2,5-triol: A Comprehensive Comparison Guide Executive Summary The chiral tertiary alcohol (S)-2-methylpentane-1,2,5-triol (CAS: 57624-95-0) is a c...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Title: Chemical vs. Biological Synthetic Routes for (S)-2-Methylpentane-1,2,5-triol: A Comprehensive Comparison Guide

Executive Summary The chiral tertiary alcohol (S)-2-methylpentane-1,2,5-triol (CAS: 57624-95-0) is a critical building block in advanced organic synthesis. It serves as a foundational precursor for complex natural products, such as the bark beetle aggregation pheromone (-)-frontalin, and is utilized in the development of acyclic nucleoside analogues with potent anti-retroviral activity[1],[2]. Synthesizing enantiomerically pure tertiary alcohols is notoriously challenging due to the steric hindrance and electronic properties of the tertiary carbinyl center. This guide objectively compares the two prevailing methodologies for synthesizing this molecule: the chemical hydride reduction of chiral lactones and the biocatalytic kinetic resolution of racemic diols.

Mechanistic Overview & Causality

The Chemical Route: Hydride Reduction of Chiral Lactones

The chemical approach relies on the chiral pool or early-stage asymmetric synthesis to establish the tertiary stereocenter. The most robust method involves the exhaustive reduction of an enantioenriched γ-lactone acid (or its ester derivative)[2].

  • Causality of Reagent Choice: Lithium aluminum hydride (LiAlH₄) is selected over milder reducing agents (like NaBH₄) because it possesses the necessary nucleophilicity to attack both the relatively stable lactone ring and the ester carbonyl, driving them completely to primary alcohols. The reaction conditions preserve the integrity of the tertiary stereocenter because the hydride attack occurs exclusively at the carbonyl carbons, avoiding any mechanistically plausible pathway for epimerization at the adjacent chiral center.

The Biological Route: Enzymatic Kinetic Resolution

The biocatalytic approach bypasses the need for a chiral starting material by employing lipases to resolve a racemic intermediate—typically an iodomethyl-alkynyl diol[3].

  • Causality of Enzymatic Discrimination: Lipase AK (from Pseudomonas fluorescens) catalyzes the transesterification of the primary hydroxyl group using vinyl acetate. The enzyme's active site exhibits profound diastereofacial differentiation; the steric bulk of the tertiary carbinyl center in the (S)-enantiomer physically clashes with the binding pocket, preventing acylation. Consequently, the (R)-enantiomer is rapidly converted to an acetate, leaving the (S)-diol unreacted with exceptional enantiomeric excess (>97% ee). A subsequent palladium-catalyzed hydrogenation simultaneously saturates the alkyne and hydrodehalogenates the iodomethyl group to yield the target triol.

Experimental Methodologies & Self-Validating Protocols

Protocol A: Chemical Synthesis via Lactone Reduction

Based on the methodology for acyclic nucleoside precursors[2].

  • Esterification: Dissolve the enantioenriched γ-lactone acid (5.0 mmol) in dry MeOH (15 mL) and add a catalytic drop of concentrated HCl. Heat to reflux for 12 hours.

    • Causality: Converting the carboxylic acid to a methyl ester prevents the acidic proton from quenching the LiAlH₄ in the subsequent step, which would waste the reagent and generate dangerous H₂ gas prematurely.

    • Self-Validation Checkpoint: Analyze via FTIR. The disappearance of the broad carboxylic O-H stretch (3300–2500 cm⁻¹) and the emergence of a sharp ester C=O stretch (~1740 cm⁻¹) confirms complete conversion.

  • Reduction: Dissolve the crude ester in dry THF (12 mL). Add this solution dropwise at 0 °C to a vigorously stirred suspension of LiAlH₄ (8.9 mmol) in THF (12 mL). Reflux for 3 hours.

  • Quenching & Workup (Fieser Method): Cool the mixture to 0 °C. Carefully add 0.34 mL H₂O, followed by 0.34 mL 10% NaOH, and finally 1.02 mL H₂O. Stir for 30 minutes.

    • Causality: This specific stoichiometric quenching method forces the aluminum byproducts to precipitate as a granular, easily filterable white solid, preventing the formation of intractable emulsions that trap the highly polar triol product.

  • Purification: Filter the salts, wash with EtOAc, and concentrate the filtrate. Purify via flash chromatography (CH₂Cl₂/MeOH 30:1) to yield (S)-2-methylpentane-1,2,5-triol as a colorless oil.

ChemicalRoute A Chiral γ-Lactone Acid (Starting Material) B Esterification (MeOH, HCl, Reflux) A->B C Lactone Ester Intermediate B->C D Reduction (LiAlH4, THF, 0°C to Reflux) C->D E (S)-2-Methylpentane- 1,2,5-triol D->E Preserves Tertiary Stereocenter

Workflow of the chemical synthetic route via lactone reduction.
Protocol B: Biocatalytic Synthesis via Kinetic Resolution

Based on enzymatic methods for optically active tertiary alcohols[3].

  • Enzymatic Kinetic Resolution: Dissolve the racemic iodomethyl-alkynyl diol precursor (10 mmol) in an organic solvent (e.g., diisopropyl ether). Add vinyl acetate (30 mmol) and Lipase AK (catalytic amount). Stir at 30 °C.

    • Causality: Vinyl acetate acts as an irreversible acyl donor; the byproduct is vinyl alcohol, which rapidly tautomerizes to volatile acetaldehyde, driving the reaction forward.

    • Self-Validation Checkpoint: Monitor the reaction via chiral HPLC. Terminate the reaction only when the unreacted (S)-diol reaches >97% ee (typically at ~50% conversion).

  • Separation: Filter off the immobilized enzyme. Separate the unreacted (S)-diol from the (R)-acetate via silica gel chromatography.

  • Hydrogenation & Hydrodehalogenation: Dissolve the isolated (S)-diol (1 mmol) in EtOH. Add 5% Pd/C (100 mg) and stir under an H₂ atmosphere (1 atm) at 25 °C for 15 hours.

    • Causality: The palladium catalyst serves a dual purpose: it facilitates the addition of hydrogen across the alkyne pi-bonds (saturation) and inserts into the C-I bond to reductively cleave the halogen, yielding the final methyl group.

    • Self-Validation Checkpoint: Mass Spectrometry (MS) analysis. The disappearance of the characteristic iodine isotope fragmentation pattern and the presence of the molecular ion m/z 134.17 confirms complete conversion to the target triol.

BiologicalRoute A Racemic 1,2-Diol (Iodomethyl-alkynyl) B Enzymatic Resolution (Lipase AK, Vinyl Acetate) A->B C (S)-Diol (Unreacted) >97% ee B->C Kinetic Resolution D (R)-Acetate (Discard/Recycle) B->D Acylated Enantiomer E Hydrogenation & Dehalogenation (Pd/C, H2) C->E F (S)-2-Methylpentane- 1,2,5-triol E->F Yields Target Triol

Workflow of the biocatalytic kinetic resolution and hydrogenation route.

Objective Performance Comparison

The following table summarizes the quantitative and operational metrics of both routes, allowing researchers to select the optimal pathway based on their laboratory's infrastructure and project scale.

Performance MetricChemical Route (Lactone Reduction)Biological Route (Enzymatic Resolution)
Primary Mechanism Hydride reduction of chiral γ-lactone acidsLipase-catalyzed transesterification & hydrogenation
Enantiomeric Excess (ee) Dependent on chiral pool precursor (Typically >95%)>97% (Highly selective enzymatic discrimination)
Overall Yield ~81% (from lactone acid)~40% (Max theoretical yield is 50% due to resolution)
Reagent Profile LiAlH₄ (Pyrophoric, highly moisture-sensitive)Lipase AK, Vinyl acetate, Pd/C, H₂ (Milder conditions)
Scalability Moderate (Exothermic quenching requires strict thermal control)Moderate to High (Requires pressurized H₂ reactors)
Atom Economy Lower (Loss of massive aluminum salts and protecting groups)Higher in the resolution step, but half the material is discarded as the (R)-acetate

Conclusion: For raw throughput and yield, the Chemical Route is superior, provided the laboratory has access to the enantioenriched lactone starting material and the infrastructure to handle pyrophoric reagents safely. Conversely, the Biological Route is the method of choice when starting from inexpensive, racemic petrochemical feedstocks, offering unparalleled enantiomeric purity through the elegant precision of biocatalysis.

References

  • 1,2,5-Pentanetriol, 2-methyl-, (S)- | C6H14O3 - PubChem. National Institutes of Health (NIH).
  • Synthesis of Novel Acyclic Nucleoside Analogues with Anti-Retroviral Activity. KBFI.
  • Preparation of Optically Active Tertiary Alcohols by Enzymatic Methods. Application to the Synthesis of Drugs and Natural Products. American Chemical Society (ACS).

Sources

Comparative

Mass spectrometry (LC-MS) fragmentation patterns for validating (S)-2-methyl-1,2,5-pentanetriol

An in-depth structural and stereochemical validation of chiral polyols is one of the most rigorous challenges in modern analytical chemistry. (S)-2-methyl-1,2,5-pentanetriol —a critical chiral building block used in the...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

An in-depth structural and stereochemical validation of chiral polyols is one of the most rigorous challenges in modern analytical chemistry. (S)-2-methyl-1,2,5-pentanetriol —a critical chiral building block used in the synthesis of complex natural products (such as frontalin) and a key intermediate in isoprenoid pathway research—presents a unique analytical hurdle Recombinant Squalene Synthase[1].

Because it possesses a tertiary alcohol, a chiral center at C2, and multiple hydroxyl groups, standard achiral liquid chromatography-mass spectrometry (LC-MS) is insufficient for its validation. Standard nominal mass workflows cannot distinguish this molecule from its constitutional isomers (e.g., 3-methyl-1,3,5-pentanetriol) or its (R)-enantiomer.

As an Application Scientist, I have designed this comparative guide to evaluate the performance of High-Resolution Mass Spectrometry (HRMS) coupled with Chiral Chromatography against standard nominal mass workflows. This guide details the causality behind specific fragmentation patterns and provides self-validating protocols to ensure absolute structural and enantiomeric certainty.

The Causality of Polyol Ionization and Fragmentation

To validate (S)-2-methyl-1,2,5-pentanetriol, we must first understand its behavior in the gas phase. Polyols are notoriously fragile during Electrospray Ionization (ESI). The protonation of the hydroxyl oxygen rapidly leads to the elimination of water (18 Da) via an oxonium ion intermediate, a process known as in-source fragmentation Ion−Molecule Reactions for the Characterization of Polyols[2].

Mechanistic Insights:

  • Primary Dehydration: The tertiary alcohol at the C2 position is the most sterically hindered but forms the most stable carbocation upon the loss of water. This makes the transition from the intact precursor [M+H]+ (m/z 135.10) to the primary dehydration product [M+H−H2​O]+ (m/z 117.09) highly facile Fragmentation reactions using electrospray ionization mass spectrometry[3].

  • Diagnostic Cleavages: To differentiate 2-methyl-1,2,5-pentanetriol from 3-methyl-1,3,5-pentanetriol, we must look beyond water loss. Cleavage of the C1-C2 bond results in the neutral loss of methanol ( CH3​OH , 32 Da), yielding a fragment at m/z 103.08. Conversely, cleavage of the C2-C3 bond yields a diagnostic [C3​H7​O2​]+ fragment at m/z 75.04. These specific cleavages are driven by the stabilization of the positive charge at the substituted C2 carbon.

fragmentation Precursor Precursor Ion [M+H]+ m/z 135.10 WaterLoss1 Primary Dehydration [M+H - H2O]+ m/z 117.09 Precursor->WaterLoss1 -H2O (-18 Da) Cleavage1 C1-C2 Cleavage Loss of CH3OH m/z 103.08 Precursor->Cleavage1 -CH3OH (-32 Da) Cleavage2 C2-C3 Cleavage [C3H7O2]+ m/z 75.04 Precursor->Cleavage2 C2-C3 scission WaterLoss2 Secondary Dehydration [M+H - 2H2O]+ m/z 99.08 WaterLoss1->WaterLoss2 -H2O (-18 Da)

ESI-MS/MS fragmentation pathway of (S)-2-methyl-1,2,5-pentanetriol detailing neutral losses.

Comparative Analysis: HRMS vs. Nominal Mass Spectrometry

When validating the identity of a synthesized batch of (S)-2-methyl-1,2,5-pentanetriol, a Triple Quadrupole (QqQ) operating at nominal mass resolution is prone to false positives. Isobaric interferences from solvent clusters or structural isomers can mimic the target analyte. High-Resolution Mass Spectrometry (HRMS), such as an Orbitrap or Q-TOF, provides sub-2 ppm mass accuracy, ensuring that the empirical formula of every fragment is unambiguously confirmed.

Table 1: Performance Comparison for Polyol Validation

Analytical FeatureTriple Quadrupole (QqQ)Orbitrap / Q-TOF (HRMS)Impact on Validation
Mass Accuracy ± 0.5 Da< 2 ppmHRMS prevents false identification of isobaric contaminants.
Fragment Resolution Nominal (Unit)> 70,000 FWHMHRMS differentiates [C6​H11​O]+ from interfering background ions.
Isomer Differentiation Poor (Relies on ratios)Excellent (Exact mass cleavages)Confirms the 2-methyl position over the 3-methyl isomer.
Enantiomer Separation None (Requires Chiral LC)None (Requires Chiral LC)MS alone cannot resolve (S) from (R) enantiomers.

Table 2: Diagnostic HRMS/MS Fragmentation of (S)-2-methyl-1,2,5-pentanetriol

Fragment IonExact Mass (m/z)Mass Error LimitMechanistic Origin
[M+H]+ 135.1016< 2 ppmIntact protonated precursor.
[M+H−H2​O]+ 117.0910< 2 ppmLoss of hydroxyl group at C2 or C5.
[M+H−2H2​O]+ 99.0804< 2 ppmSequential dehydration forming a diene-like structure.
[C5​H11​O2​]+ 103.0754< 2 ppmC1-C2 bond cleavage (Loss of CH3​OH ).
[C3​H7​O2​]+ 75.0441< 2 ppmC2-C3 bond cleavage.

The Necessity of Chiral LC-MS Integration

Because mass spectrometry is inherently achiral, the (S) and (R) enantiomers of 2-methyl-1,2,5-pentanetriol produce identical MS/MS spectra. To achieve complete validation, we must couple HRMS with a Chiral Stationary Phase (CSP).

Traditional normal-phase chiral solvents (e.g., hexane/isopropanol) cause severe ionization suppression in ESI-MS. Therefore, we utilize an immobilized amylose CSP operating in reversed-phase mode (water/acetonitrile). This allows for stereospecific hydrogen bonding within the chiral grooves of the column while maintaining perfect compatibility with the mass spectrometer Separation of Chiral Enantiomers in LC Enantioseparations[4].

workflow cluster_achiral Standard LC-MS/MS (Achiral) cluster_chiral Advanced LC-HRMS (Chiral) Sample Sample: (S)-2-methyl-1,2,5-pentanetriol C18 Reversed-Phase C18 (No Enantiomer Separation) Sample->C18 ChiralCol Immobilized Amylose CSP (Resolves S/R Enantiomers) Sample->ChiralCol QqQ Triple Quadrupole (QqQ) Nominal Mass Resolution C18->QqQ Partial Incomplete Validation QqQ->Partial Orbitrap Orbitrap / Q-TOF HRMS Exact Mass (<2 ppm) ChiralCol->Orbitrap Validation Complete Structural Validation Orbitrap->Validation

Decision tree comparing standard achiral nominal mass workflows against chiral HRMS validation.

Self-Validating Experimental Protocols

The following protocols are designed with built-in feedback loops. By monitoring specific ion ratios and chromatographic resolution, the system continuously validates its own performance, ensuring that the data generated is artifact-free.

Protocol A: HRMS Source Optimization (Preventing Artifactual Dehydration)

Objective: Maximize the intact [M+H]+ precursor before MS/MS fragmentation.

  • Mobile Phase Preparation: Prepare a solution of 50:50 Acetonitrile:Water containing 2 mM Ammonium Acetate. Causality: Polyols lack highly basic amines; ammonium acetate stabilizes the molecule as an [M+NH4​]+ adduct (m/z 152.1281) or facilitates gentle protonation without the harsh acidity of formic acid, which exacerbates water loss Chiral Separation and Enantiomeric Analysis[5].

  • Infusion & Voltage Titration: Infuse a 1 µg/mL standard of the polyol directly into the ESI source at 10 µL/min.

  • Self-Validation Check (The Dehydration Curve): Sweep the capillary voltage from 1.5 kV to 4.0 kV. Plot the intensity ratio of m/z 135.10 (Intact) to m/z 117.09 (Dehydrated).

  • Set Parameter: Lock the capillary voltage at the highest value before the ratio drops below 1.0. This ensures the dehydration observed in MS/MS is due to the collision cell, not the ionization source.

Protocol B: Chiral LC-HRMS Enantiomeric Validation

Objective: Confirm the (S) configuration and absence of the (R) enantiomer.

  • Column Selection: Install an immobilized amylose-based chiral column (e.g., Chiralpak IG, 2.1 x 150 mm, 3 µm).

  • Chromatographic Conditions: Run an isocratic elution at 0.3 mL/min using 95% Acetonitrile / 5% Water with 2 mM Ammonium Acetate. Maintain the column compartment strictly at 25°C. Causality: Temperature fluctuations directly alter the thermodynamics of the transient diastereomeric complexes formed between the analyte and the chiral stationary phase, degrading resolution.

  • System Suitability Test (SST): Inject a racemic mixture of (S/R)-2-methyl-1,2,5-pentanetriol.

  • Self-Validation Check: Calculate the chromatographic resolution ( Rs​ ). The system is only validated for sample analysis if Rs​>1.5 (baseline separation). If Rs​<1.5 , lower the flow rate to 0.2 mL/min to increase interaction time with the chiral grooves.

  • Sample Analysis: Inject the synthesized (S)-2-methyl-1,2,5-pentanetriol batch. Extract the exact mass chromatogram (XIC) for m/z 135.1016 ( ± 2 ppm). Confirm that only the peak corresponding to the retention time of the (S)-enantiomer from the SST is present.

References

  • Recombinant Squalene Synthase. Synthesis of Non-Head-to-Tail Isoprenoids in the Absence of NADPH. Journal of the American Chemical Society. [Link]

  • Ion−Molecule Reactions for the Characterization of Polyols and Polyol Mixtures by ESI/FT-ICR Mass Spectrometry. Analytical Chemistry. [Link]

  • Fragmentation reactions using electrospray ionization mass spectrometry: an important tool for the structural elucidation and characterization of synthetic and natural products. RSC Advances. [Link]

  • Chiral Separation and Enantiomeric Analysis: Critical Importance in Pharmaceutical Development. American Pharmaceutical Review. [Link]

  • Separation of Chiral Enantiomers in LC Enantioseparations. LCGC International. [Link]

Sources

Validation

A Senior Application Scientist's Guide to Validating the Optical Purity of (S)-2-methyl-1,2,5-pentanetriol using Digital Polarimetry

Introduction: The Imperative of Stereochemical Fidelity in Modern Chemistry In the landscape of pharmaceutical development and fine chemical synthesis, the three-dimensional arrangement of atoms within a molecule is not...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Introduction: The Imperative of Stereochemical Fidelity in Modern Chemistry

In the landscape of pharmaceutical development and fine chemical synthesis, the three-dimensional arrangement of atoms within a molecule is not a trivial detail—it is often the very determinant of biological activity and safety. Chiral molecules, which exist as non-superimposable mirror images called enantiomers, frequently exhibit profoundly different physiological effects.[1] One enantiomer might be a potent therapeutic agent, while its mirror image could be inert or, in worst-case scenarios, toxic. This reality places an immense burden of proof on scientists to not only synthesize the desired enantiomer but also to rigorously validate its purity.

Chiral diols are a cornerstone of stereoselective organic synthesis, serving as critical building blocks for a multitude of natural products and pharmaceuticals.[2][3] (S)-2-methyl-1,2,5-pentanetriol (C₆H₁₄O₃, MW: 134.17 g/mol ) is one such chiral intermediate whose stereochemical integrity is paramount for the success of subsequent synthetic steps.[4][5] This guide provides an in-depth, comparative analysis of validating the optical purity of this key intermediate, with a primary focus on the robust and efficient technique of digital polarimetry. We will contrast this method with other orthogonal techniques, providing the field-proven insights necessary for researchers, scientists, and drug development professionals to make informed analytical decisions.

Foundational Principles: From Molecular Chirality to Measurable Optical Rotation

Optical purity, or enantiomeric excess (ee), is a measure of the predominance of one enantiomer over the other in a mixture.[6] A racemic mixture (a 50:50 mix of both enantiomers) has an ee of 0%, while a completely pure enantiomer has an ee of 100%.[6]

The physical principle that allows us to quantify this excess is optical activity . Chiral molecules have the unique property of rotating the plane of plane-polarized light.[7] A digital polarimeter is an instrument designed to precisely measure this angle of rotation.[7]

  • Observed Rotation (α): The angle measured by the polarimeter for a specific solution. It is dependent on concentration, path length, temperature, and wavelength.

  • Specific Rotation ([α]): An intrinsic physical property of a chiral compound. It is the rotation observed under standardized conditions (typically a concentration of 1 g/mL and a path length of 1 dm).[8]

The relationship between these allows for the calculation of enantiomeric excess:

% ee = ( [α]observed / [α]max ) x 100

Where [α]max is the specific rotation of the pure enantiomer.[9] This equation is the cornerstone of polarimetric analysis.

Primary Method In Focus: Digital Polarimetry

Digital polarimetry stands as a frontline technique for assessing optical purity due to its speed, simplicity, and non-destructive nature. Modern digital instruments offer high accuracy and repeatability, making them ideal for both research and quality control environments.

Causality in Protocol Design: A Self-Validating System

A trustworthy protocol is not merely a series of steps; it is a self-validating system. Every measurement must be made with confidence in the instrument's performance and the integrity of the reference standard. This is achieved through rigorous system suitability checks and careful sample handling.

Experimental Protocol: Determination of % ee for (S)-2-methyl-1,2,5-pentanetriol

Objective: To accurately determine the enantiomeric excess (% ee) of a synthesized batch of (S)-2-methyl-1,2,5-pentanetriol.

Materials & Equipment:

  • High-performance digital polarimeter (e.g., capable of ±0.002° accuracy).[7]

  • Sodium lamp (589 nm D-line) or other specified monochromatic light source.

  • Certified Quartz Control Plate (for instrument performance verification).

  • (S)-2-methyl-1,2,5-pentanetriol sample (to be tested).

  • High-purity reference standard of (S)-2-methyl-1,2,5-pentanetriol (>99.9% ee).

  • Analytical grade solvent (e.g., Ethanol or Methanol, ensuring the compound is fully soluble and stable).

  • Class A volumetric flasks and pipettes.

  • Thermostatic control for the sample cell (e.g., 20°C or 25°C).

Step-by-Step Methodology:

  • Instrument Preparation & System Suitability:

    • Turn on the polarimeter and allow the light source to stabilize (typically 30 minutes).

    • Set the temperature control for the sample cell to the desired standard (e.g., 20°C).

    • Causality: Temperature directly influences optical rotation; precise control is non-negotiable for accurate results.[8]

    • Calibrate the instrument to zero using a cell filled with the pure solvent.

    • Measure the rotation of the Certified Quartz Control Plate. The result must be within the certified tolerance. This step provides documented evidence that the instrument is performing correctly at the time of analysis, forming the core of the protocol's trustworthiness.

  • Determination of Maximum Specific Rotation ([α]max):

    • Accurately prepare a solution of the high-purity reference standard at a known concentration (c), typically around 1 g/100 mL. For example, weigh 1.000 g of the standard and dissolve it in the chosen solvent in a 100.0 mL volumetric flask.

    • Rinse the sample cell (path length, l, typically 1 dm) with a small amount of the standard solution before filling.

    • Measure the optical rotation (α) of the standard solution, taking an average of at least five stable readings.

    • Calculate the specific rotation using the formula: [α]max = α / (l x c) . This value serves as the benchmark for 100% ee.

  • Analysis of the Test Sample:

    • Prepare a solution of the (S)-2-methyl-1,2,5-pentanetriol test sample using the exact same concentration and solvent as the reference standard.

    • Causality: Using identical conditions eliminates variables and ensures a direct, valid comparison between the observed rotation of the sample and the maximum rotation of the pure enantiomer.

    • Measure the observed rotation (αobs) of the test sample under the same conditions.

  • Calculation of Optical Purity / Enantiomeric Excess:

    • Calculate the specific rotation of the sample: [α]obs = αobs / (l x c) .

    • Calculate the enantiomeric excess: % ee = ( [α]obs / [α]max ) x 100 .

Workflow Visualization

G cluster_prep Phase 1: Preparation & Validation cluster_acq Phase 2: Data Acquisition cluster_calc Phase 3: Calculation & Result start Start stabilize Instrument Stabilization (Light Source, Temp) start->stabilize calibrate System Suitability Check (Quartz Plate Verification) stabilize->calibrate prep_std Prepare Reference Standard Solution calibrate->prep_std prep_sample Prepare Test Sample Solution calibrate->prep_sample measure_std Measure Rotation of Reference Standard (α_max_obs) prep_std->measure_std measure_sample Measure Rotation of Test Sample (α_obs) prep_sample->measure_sample calc_alpha_max Calculate [α]_max measure_std->calc_alpha_max calc_ee Calculate % ee = ([α]_obs / [α]_max) * 100 measure_sample->calc_ee calc_alpha_max->calc_ee result Final Report: Optical Purity (% ee) calc_ee->result

Caption: Workflow for Optical Purity Validation by Digital Polarimetry.

Comparative Analysis: Orthogonal Methodologies for Comprehensive Validation

While digital polarimetry is powerful, relying on a single method is insufficient for rigorous scientific validation, especially in regulated industries. Orthogonal methods, which measure the same property using different physical principles, provide a much higher degree of confidence.

Methodology Principle Primary Advantages Considerations & Limitations
Digital Polarimetry Measures bulk rotation of plane-polarized light by chiral molecules in solution.- Very fast (minutes per sample)- Non-destructive- Low cost per sample- Simple method development- Requires a pure reference standard to determine [α]max.- Insensitive to trace chiral impurities.- Accuracy can be low for samples with very low rotation or low % ee.[10]
Chiral HPLC Physical separation of enantiomers on a chiral stationary phase, followed by detection (e.g., UV, MS, CAD).- "Gold standard" for accuracy and precision.- Can separate and quantify multiple chiral compounds simultaneously.- Highly sensitive for detecting trace enantiomeric impurities.[10]- Method development can be extensive and costly.- Requires a suitable chromophore for UV detection.- Destructive to the sample.
Chiral GC Physical separation of volatile enantiomers in a capillary column with a chiral stationary phase.- Extremely high resolution and speed for volatile compounds.[11]- Highly sensitive (FID detector).- Ideal for analyzing essential oils, flavors, and small molecules.[11]- Compound must be thermally stable and volatile.- May require derivatization to increase volatility, adding a process step.- Destructive to the sample.
NMR Spectroscopy Formation of diastereomers using a chiral derivatizing agent (e.g., Mosher's acid), which exhibit distinct NMR signals.[12]- Does not require physical separation.- Provides definitive structural information.- Can be performed on standard NMR instruments.- Purity of the derivatizing agent is critical.[10]- Potential for kinetic resolution (unequal reaction rates) can skew results.- Spectra can be complex to interpret.
Logical Relationship of Validation Techniques

For a comprehensive validation package, these techniques should be viewed as complementary rather than competitive.

G center_node Comprehensive Optical Purity Validation polarimetry Digital Polarimetry center_node->polarimetry Routine QC, High Throughput hplc Chiral HPLC center_node->hplc Gold Standard, Method Validation, Impurity Profiling gc Chiral GC center_node->gc Volatile Analytes, High Resolution nmr NMR with Chiral Derivatizing Agents center_node->nmr Orthogonal Check, Structural Confirmation polarimetry->hplc Confirmation hplc->nmr Confirmation

Caption: Complementary Roles of Chiral Analysis Techniques.

Conclusion and Expert Recommendations

Validating the optical purity of (S)-2-methyl-1,2,5-pentanetriol requires a thoughtful, multi-faceted approach.

  • For routine, high-throughput quality control of batches where high enantiomeric purity is expected, digital polarimetry is the method of choice. Its speed, low cost, and non-destructive nature are unparalleled for confirming that a process remains in a state of control.

  • For initial method validation, reference standard characterization, or in-depth impurity profiling, chiral HPLC is the indispensable gold standard. Its ability to physically separate and accurately quantify the minor enantiomer provides the highest level of assurance and is essential for regulatory submissions.

  • Chiral GC should be considered if derivatization protocols are established and high sample throughput for a volatile analyte is required. For a triol like the subject compound, this would likely involve derivatization to make it amenable to GC analysis.[11]

  • NMR with chiral derivatizing agents serves as an excellent orthogonal method to confirm findings from chromatographic techniques, providing an independent verification based on a different physical principle.[12][13]

Ultimately, a robust validation package leverages the strengths of each technique. It begins with the precise, separative power of chromatography to establish a baseline and characterize the material thoroughly, followed by the implementation of the efficient, rapid digital polarimetry method for ongoing process monitoring and quality assurance. This integrated strategy ensures scientific rigor, meets regulatory expectations, and guarantees the stereochemical fidelity of the final product.

References

  • Dale, J. A., & Mosher, H. S. (1973). Nuclear magnetic resonance enantiomer regents. Configurational correlations via nuclear magnetic resonance chemical shifts of diastereomeric mandelate, O-methylmandelate, and α-methoxy-α-trifluoromethylphenylacetate (MTPA) esters. Journal of the American Chemical Society, 95(2), 512–519. [Link]

  • Seco, J. M., Quíñoa, E., & Riguera, R. (2004). The assignment of absolute configuration by NMR. Chemical Reviews, 104(1), 17–118. [Link]

  • SCHMIDT + HAENSCH. (n.d.). Measure Enantiomeric excess with Polarimeters. [Link]

  • Labcompare. (n.d.). Digital Polarimeter / Automatic Polarimeter. [Link]

  • LCGC International. (2023). Chiral Capillary Gas Chromatography: A Highly Selective Analytical Tool. [Link]

  • ResearchGate. (2015). How to experimentally determine optical purity/ee of an organic compound?. [Link]

  • Taylor & Francis Online. (2006). NMR Methods for Optical Purity Determination of Pharmaceuticals. [Link]

  • Dalal Institute. (n.d.). Optical Purity. [Link]

  • National Library of Medicine. (2001). Spectroscopic methods for determining enantiomeric purity and absolute configuration in chiral pharmaceutical molecules. [Link]

  • PubChem. (n.d.). 1,2,5-Pentanetriol, 2-methyl-, (S)-. [Link]

  • IBZ Messtechnik GmbH. (n.d.). Chiral compound analyses and Faraday polarimetry. [Link]

  • ACS Publications. (2020). Demonstrating Basic Properties and Application of Polarimetry Using a Self-Constructed Polarimeter. Journal of Chemical Education. [Link]

  • Master Organic Chemistry. (2017). Optical Purity and Enantiomeric Excess. [Link]

  • National Center for Biotechnology Information. (2020). Demonstrating Basic Properties and Application of Polarimetry Using a Self-Constructed Polarimeter. [Link]

Sources

Safety & Regulatory Compliance

Safety

1,2,5-Pentanetriol, 2-methyl-, (S)- proper disposal procedures

As a Senior Application Scientist, I understand that in advanced proteomics and drug development, the integrity of your reagents directly dictates the reproducibility of your assays. (S)-2-Methyl-1,2,5-pentanetriol (CAS:...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist, I understand that in advanced proteomics and drug development, the integrity of your reagents directly dictates the reproducibility of your assays. (S)-2-Methyl-1,2,5-pentanetriol (CAS: 57624-95-0) is a highly valuable chiral building block. However, true laboratory excellence requires moving beyond basic safety data sheets to understand the causality behind every handling and disposal procedure.

This comprehensive guide is designed to empower your laboratory team with field-proven, self-validating workflows for the operational use and proper disposal of this polyol, ensuring both scientific integrity and strict environmental compliance.

Physicochemical Profiling & Operational Rationale

To design an effective operational and disposal plan, we must first analyze the molecular behavior of (S)-2-methyl-1,2,5-pentanetriol. The molecule features a six-carbon backbone heavily functionalized with three hydroxyl (-OH) groups.

  • Hygroscopicity (The Operational Challenge): The dense hydrogen-bonding network makes this compound highly hygroscopic, meaning it readily absorbs moisture from the ambient atmosphere ()[1]. If handled in open air, the absorbed water will alter the molar concentration of your stock, potentially poisoning sensitive organometallic catalysts or skewing stoichiometric ratios in chiral syntheses.

  • Aqueous Solubility (The Disposal Challenge): Because of its high polarity and topological polar surface area (60.7 Ų), it is infinitely miscible in water ()[2]. This dictates our strict "no-drain" disposal policy, as dissolved polyols cannot be easily filtered out of wastewater matrices.

Quantitative Data Summary

The following table summarizes the critical physicochemical parameters that dictate our handling protocols:

PropertyValueSource
CAS Number 57624-95-0 (S-enantiomer)[2]
Molecular Formula C6H14O3[2]
Molecular Weight 134.17 g/mol [2]
Appearance Colorless to light yellow clear liquid[3]
Topological Polar Surface Area 60.7 Ų[2]
Hydrogen Bond Donors/Acceptors 3 / 3[2]

Experimental Workflow: Handling & Preparation

To ensure a self-validating system, moisture content must be actively managed and quantified before the chemical enters your primary reaction matrix.

Protocol A: Preparation and Moisture Validation

  • Atmospheric Purging: Immediately upon opening the primary vessel, purge the headspace with ultra-high purity Argon or Nitrogen.

  • Aliquot Extraction: Due to the compound's high viscosity, use a positive displacement pipette to extract the required volume inside a controlled glovebox or under a Schlenk line.

  • Moisture Quantification (Self-Validation): Perform a Karl Fischer (KF) titration on a micro-aliquot. Causality: You cannot visually detect moisture uptake in a clear liquid. KF titration provides empirical proof that the reagent's integrity remains intact.

  • Desiccation: If KF titration indicates >0.1% water content, dry the solvent over activated 3Å molecular sieves for 24 hours prior to integration into your workflow.

HandlingWorkflow Storage Desiccated Storage (Argon/N2 Purged) Transfer Glovebox Transfer (Moisture Control) Storage->Transfer Maintain Inert Atmosphere QC Karl Fischer Titration (H2O Validation) Transfer->QC Aliquot Sampling QC->Storage If H2O > Threshold (Requires Drying) Reaction Integration into Reaction Matrix QC->Reaction If H2O < Threshold

Operational handling workflow emphasizing moisture control and quality validation.

Proper Disposal Procedures & Spill Management

Why is drain disposal strictly prohibited for this compound? Although (S)-2-methyl-1,2,5-pentanetriol is not classified as acutely toxic, polyols possess a dense organic carbon framework. Flushing them into municipal wastewater systems causes a sudden, massive spike in Biological Oxygen Demand (BOD) and Chemical Oxygen Demand (COD) ()[4]. This overwhelms the microbial beds in water treatment facilities, potentially leading to environmental hypoxia in downstream aquatic ecosystems. High-temperature incineration is the only scientifically and environmentally sound method of destruction.

Protocol B: Routine Waste Segregation and Disposal

  • Segregation: Direct all unreacted (S)-2-methyl-1,2,5-pentanetriol and its associated organic solvent mixtures into a designated "Non-Halogenated Organic Waste" carboy.

  • Aqueous Stream Management: If the triol is utilized in an aqueous matrix, limit the concentration in the waste container to <20% organics to prevent phase separation and ensure safe transport.

  • Labeling & Containment: Store waste in High-Density Polyethylene (HDPE) containers. Label clearly with: "Contains: Polyols / (S)-2-Methyl-1,2,5-pentanetriol. Do not mix with strong oxidizing agents."

  • Ultimate Destruction: Arrange for collection by a certified hazardous waste vendor for EPA/RCRA-compliant high-temperature incineration.

Protocol C: Accidental Spill Response

  • Isolation: Immediately isolate the spill area. Do not use water to flush the spill; the compound's high water solubility will cause it to spread rapidly and penetrate porous surfaces.

  • Absorption: Cover the liquid entirely with an inert, non-combustible absorbent material (e.g., vermiculite, dry sand, or specialized chemical absorbent pads).

  • Collection: Sweep the solidified mixture using non-sparking tools. Place the saturated absorbent into a chemically resistant, sealable solid waste container.

  • Decontamination: Wipe the affected surface with a slightly damp cloth (using a minimal ethanol/water mixture) to remove residual viscous film. Dispose of the cloth in the solid waste container for incineration.

DisposalWorkflow Start Waste Generation: (S)-2-Methyl-1,2,5-pentanetriol Decision Is the waste aqueous or organic? Start->Decision Routine Processing Spill Accidental Spill Start->Spill Accidental Release Aqueous Aqueous Waste Stream (<20% Organics) Decision->Aqueous Water Solvent Used Organic Organic Waste Stream (Halogen-Free) Decision->Organic Organic Solvent Used Incineration High-Temperature Incineration (EPA/RCRA Compliant) Aqueous->Incineration Limits BOD/COD load Organic->Incineration Primary Destruction Absorbent Apply Inert Absorbent (Vermiculite/Sand) Spill->Absorbent SolidWaste Solid Waste Container Absorbent->SolidWaste SolidWaste->Incineration

Decision matrix for the segregation and proper disposal of polyol waste streams.

References

  • Title: 1,2,5-Pentanetriol, 2-methyl-, (S)- | C6H14O3 - PubChem Source: National Institutes of Health (NIH) URL: [Link]

  • Title: (2S)-2-methylpentane-1,2,5-triol | CAS 57624-95-0 GHS SDS Source: XiXisys URL: [Link]

Sources

© Copyright 2026 BenchChem. All Rights Reserved.